Product packaging for 5-isopropyl-2-nitrophenol(Cat. No.:)

5-isopropyl-2-nitrophenol

Cat. No.: B8468336
M. Wt: 181.19 g/mol
InChI Key: QJJGPZTVVISLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-isopropyl-2-nitrophenol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B8468336 5-isopropyl-2-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-nitro-5-propan-2-ylphenol

InChI

InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3

InChI Key

QJJGPZTVVISLNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Isopropyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-isopropyl-2-nitrophenol, a valuable chemical intermediate in various research and development applications. This document outlines a proven synthetic protocol and discusses the key analytical techniques used to verify the structure and purity of the compound.

Core Data Presentation

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 153506-06-0[1]
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
Computed XLogP3 3.1[2]
Computed Hydrogen Bond Donor Count 1[2]
Computed Hydrogen Bond Acceptor Count 3[2]
Computed Rotatable Bond Count 1[3]
Computed Topological Polar Surface Area 66.1 Ų[2][3]
Computed Heavy Atom Count 13[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-isopropylphenol (B134271). The ortho-directing effect of the hydroxyl group and the meta-directing effect of the isopropyl group (relative to the nitro group) favor the formation of the desired product.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 3-Isopropylphenol 3-Isopropylphenol Reaction Mixture Reaction Mixture 3-Isopropylphenol->Reaction Mixture Sodium Nitrate (B79036) Sodium Nitrate Sodium Nitrate->Reaction Mixture Sulfuric Acid Sulfuric Acid Sulfuric Acid->Reaction Mixture Sodium Nitrite (B80452) (catalytic) Sodium Nitrite (catalytic) Sodium Nitrite (catalytic)->Reaction Mixture Dichloromethane (B109758) Dichloromethane Dichloromethane->Reaction Mixture Dilution with Dichloromethane Dilution with Dichloromethane Reaction Mixture->Dilution with Dichloromethane Stir for 24h Water Extraction Water Extraction Dilution with Dichloromethane->Water Extraction Drying (MgSO4) Drying (MgSO4) Water Extraction->Drying (MgSO4) Filtration Filtration Drying (MgSO4)->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Silica (B1680970) Gel Chromatography Silica Gel Chromatography Solvent Evaporation->Silica Gel Chromatography This compound This compound Silica Gel Chromatography->this compound

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from an established method for the synthesis of this compound.[1]

Materials:

  • 3-isopropylphenol

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium nitrite (NaNO₂), catalytic amount

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 mL of dichloromethane in a round-bottom flask.

  • To this solution, add 2.06 g (24 mmol) of sodium nitrate.

  • Slowly add 25 mL of 3M sulfuric acid to the mixture with stirring.

  • Add a catalytic amount of sodium nitrite.

  • Allow the mixture to stir at room temperature for 24 hours.

  • After 24 hours, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Extract the organic layer with water to remove any remaining acid and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the resulting solid by silica gel chromatography using a mobile phase of 4% methanol in dichloromethane.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound (1.09 g, 27% yield).[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Property Measurement Purified Product Purified Product NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Purified Product->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purified Product->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified Product->Mass_Spectrometry Melting_Point Melting Point Determination Purified Product->Melting_Point Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation Confirms connectivity Functional_Group_ID Functional_Group_ID IR_Spectroscopy->Functional_Group_ID Identifies functional groups Molecular_Weight_Verification Molecular_Weight_Verification Mass_Spectrometry->Molecular_Weight_Verification Confirms molecular weight Purity_Assessment Purity_Assessment Melting_Point->Purity_Assessment Indicates purity

References

An In-depth Technical Guide to the Physicochemical Properties of 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-isopropyl-2-nitrophenol (CAS No: 153506-06-0). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document presents a combination of computed properties and detailed experimental protocols to enable researchers to determine the key physicochemical parameters of this compound. The guide covers essential properties such as molecular structure, melting and boiling points, acid dissociation constant (pKa), solubility, and spectroscopic characteristics. The provided methodologies are based on established analytical techniques for characterizing nitrophenolic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and as an intermediate in the development of novel compounds. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in areas such as reaction kinetics, formulation, and biological activity screening. This guide aims to bridge the current information gap by providing a centralized resource of predicted data and actionable experimental procedures.

Core Physicochemical Properties

While experimental data for this compound is scarce, computational methods provide valuable estimates for its key properties. These predicted values, primarily sourced from the PubChem database, are summarized below.[1] For comparative purposes, experimental data for the related compound 2-nitrophenol (B165410) is also included.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-nitro-5-isopropylphenolPubChem[1]
CAS Number 153506-06-0ChemicalBook[2]
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
XLogP3 3.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]

Table 2: Comparison of Predicted Properties of this compound with Experimental Data for 2-nitrophenol

PropertyThis compound (Predicted)2-nitrophenol (Experimental)Source (2-nitrophenol)
Melting Point Not Available44-45 °CCAS Common Chemistry[3]
Boiling Point Not Available216 °CCAS Common Chemistry[3]
pKa Not Available7.2Alcohols, Phenols and Ethers
Water Solubility Not Available2.1 g/L at 20 °CToxicological Profile for Nitrophenols[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and experimental determination of the principal physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the nitration of 3-isopropylphenol (B134271).[2]

Protocol:

  • Dissolution: Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 mL of dichloromethane (B109758).

  • Addition of Reagents: To the solution, add 2.06 g (24 mmol) of sodium nitrate. Subsequently, add 25 mL of 3M sulfuric acid, followed by a catalytic amount of sodium nitrite.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with dichloromethane and extract with water. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting solid by silica (B1680970) gel column chromatography using a 4% methanol (B129727) in dichloromethane eluent to yield the final product.[2]

Determination of Melting Point

The melting point provides an indication of the purity of the compound.

Protocol:

  • Sample Preparation: Ensure the purified this compound is completely dry.

  • Capillary Loading: Load a small amount of the crystalline solid into a capillary tube.

  • Measurement: Use a standard melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure accuracy.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Solubility

The solubility of this compound can be determined in various solvents.

Protocol (Shake-Flask Method):

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.[5]

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

  • Quantification: Accurately withdraw a known volume of the supernatant. Determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined spectrophotometrically by measuring the absorbance at different pH values.[6]

Protocol (Spectrophotometric Method):

  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or ethanol.

  • Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

  • Sample Preparation: To a set of cuvettes, add a small, constant volume of the stock solution and dilute with each of the buffer solutions.

  • UV-Vis Measurement: Record the UV-Vis spectrum for each buffered solution. The deprotonated phenolate (B1203915) form is expected to have a strong absorbance at a longer wavelength than the protonated form.

  • Data Analysis: Plot the absorbance at the wavelength of maximum absorbance for the phenolate ion against the pH. The pKa is the pH at which the absorbance is half-way between the minimum and maximum absorbance.

Spectroscopic Characterization

3.5.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation.

Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer.

  • Spectral Interpretation:

    • 1H NMR: Expect signals corresponding to the aromatic protons, the isopropyl group (a septet and a doublet), and the phenolic hydroxyl proton. The provided literature data in deuterated acetone (B3395972) is δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[2]

    • 13C NMR: Expect distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, alkyl, and carbons attached to electron-withdrawing groups).[7]

3.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film.

  • Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify the characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic ring and isopropyl group, the C=C stretches of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.

3.5.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-500 nm.

  • Spectral Interpretation: Determine the wavelength(s) of maximum absorbance (λmax). For nitrophenols, the position of λmax is sensitive to pH.[6]

Mandatory Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its experimental characterization is provided below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopy Structural Elucidation & Spectroscopic Analysis synthesis Synthesis of this compound (Nitration of 3-isopropylphenol) purification Purification (Column Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point solubility Solubility Measurement (Shake-Flask Method) purification->solubility pka pKa Determination (Spectrophotometric Method) purification->pka nmr NMR Spectroscopy (1H and 13C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While experimentally determined data remains limited, the provided computed properties and detailed experimental protocols offer a clear pathway for the comprehensive characterization of this compound. The methodologies outlined herein are robust and widely applicable for the analysis of substituted nitrophenols, enabling researchers to generate the critical data necessary for their specific applications in drug development and chemical research.

References

"5-isopropyl-2-nitrophenol CAS number and structure"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-isopropyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential areas of application for scientific research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenol (B47542) compound. Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH), a nitro group (-NO2), and an isopropyl group (-CH(CH3)2).

Chemical Identifiers
IdentifierValue
CAS Number 153506-06-0[1][2][3]
IUPAC Name 2-nitro-5-propan-2-ylphenol[3]
Molecular Formula C9H11NO3[1][2][3]
Synonyms 2-nitro-5-isopropylphenol, 2-nitro-5-isoproylphenol[3]
InChI InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3[3]
InChIKey QJJGPZTVVISLNI-UHFFFAOYSA-N[3]
SMILES CC(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])O[3]
Physicochemical Properties
PropertyValue
Molecular Weight 181.19 g/mol [1][2][3]
Purity 95% (as per one supplier)[2]
Storage 2-8 °C[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-isopropylphenol (B134271).[1]

Experimental Protocol: Synthesis from 3-isopropylphenol

This protocol describes the preparation of 2-nitro-5-isopropylphenol.[1]

Materials:

Procedure:

  • Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in methylene chloride (40 mL).

  • Add sodium nitrate (2.06 g, 24 mmol) to the solution.

  • Slowly add sulfuric acid (25 mL, 3M), followed by a catalytic amount of sodium nitrite.

  • Allow the mixture to stir at room temperature for 24 hours.

  • After 24 hours, dilute the reaction mixture with methylene chloride and extract it with water.

  • Dry the organic layer over magnesium sulfate (MgSO4) and filter.

  • Evaporate the solvent.

  • Purify the resulting solid by chromatography on silica gel using 4% MeOH in CH2Cl2 as the eluent.

  • This process yields the desired product, this compound (1.09 g, 27% yield).[1]

Characterization:

  • ¹H NMR (CD3COCD3): δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[1]

Synthesis Workflow Diagram

Synthesis_Workflow reagents 3-isopropylphenol + NaNO3 + H2SO4 + NaNO2 (cat.) in Methylene Chloride reaction Stir at Room Temperature for 24 hours reagents->reaction workup Dilute with Methylene Chloride Extract with Water reaction->workup drying Dry Organic Layer (MgSO4) Filter workup->drying evaporation Solvent Evaporation drying->evaporation purification Silica Gel Chromatography (4% MeOH/CH2Cl2) evaporation->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While there is limited specific data on the biological activities of this compound, the activities of structurally related compounds can suggest potential areas for investigation.

  • Antimicrobial Activity: Phenolic compounds, particularly nitrophenols, are known for their antimicrobial properties. For instance, 4-chloro-2-isopropyl-5-methylphenol, a related compound, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The nitro group can be reduced to a reactive nitroso radical anion, which can induce oxidative stress in microbial cells.

  • Modulation of Cellular Signaling: The parent compound, 5-isopropyl-2-methylphenol (carvacrol), an isomer of thymol, has been observed to have anxiolytic, antinociceptive, and antidepressant effects, potentially through interaction with the dopaminergic system.[5] Furthermore, it has been shown to enhance penile function in hypertensive rats by restoring endothelial function and reducing smooth muscle hypercontractility, suggesting interactions with pathways related to oxidative stress and calcium homeostasis.[4][6] These findings indicate that the isopropylphenol scaffold can interact with various cellular signaling pathways.

Hypothetical Antimicrobial Mechanism of Action

Based on the known mechanisms of other nitroaromatic compounds, a plausible mechanism of antimicrobial action for this compound could involve the following steps.

Antimicrobial_Mechanism cluster_cell Microbial Cell entry This compound (Enters Cell) reduction Nitroreductase-mediated Reduction entry->reduction radical Nitro Radical Anion Formation reduction->radical ros Reactive Oxygen Species (ROS) Generation radical->ros Reaction with O2 damage Cellular Damage (DNA, Proteins, Lipids) ros->damage death Cell Death damage->death

Caption: Hypothetical antimicrobial mechanism of action.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

  • Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, boiling point, solubility, and pKa.

  • Biological Screening: A broad screening of its biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects, is warranted.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the specific cellular signaling pathways involved.

  • Optimization of Synthesis: Further optimization of the synthesis protocol to improve the yield and reduce the formation of byproducts.

References

Spectroscopic and Spectrometric Analysis of 5-isopropyl-2-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-isopropyl-2-nitrophenol. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Core Spectroscopic Data

The following sections present the key spectroscopic and spectrometric data for this compound in a structured, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below summarize the ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.95d
Aromatic-H7.62d
Aromatic-H7.11d
Isopropyl-CH2.95m
Isopropyl-CH₃1.24d
Solvent: CD₃COCD₃[1]

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH155-165
C-NO₂135-145
Aromatic C-H115-130
Aromatic C-isopropyl140-150
Isopropyl-CH25-35
Isopropyl-CH₃20-25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectral data for this compound is presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200-3600Strong, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=C stretch (aromatic)1450-1600Medium-Strong
N-O stretch (nitro group)1500-1550 and 1300-1370Strong
C-O stretch (phenol)1180-1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectrometric data for this compound is summarized in Table 4. The molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Predicted Molecular Ion (M⁺)m/z 181
Predicted Key Fragmentation Peaksm/z 166 ([M-CH₃]⁺), m/z 136 ([M-NO₂]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃COCD₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • Data Processing: Process the acquired spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: Grind the solid sample with a few drops of Nujol (mineral oil) to create a paste. Place the paste between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure KBr pellet/Nujol.

    • Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer. For volatile compounds like nitrophenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[3]

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or ion trap.

  • Detection: Detect the separated ions and record their abundance to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide on the Solubility and Stability of 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-isopropyl-2-nitrophenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on predicting its physicochemical properties based on structurally analogous compounds, such as other nitrophenols. Furthermore, this guide presents detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under different environmental conditions. This information is critical for applications in drug development, chemical synthesis, and academic research.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including as a synthetic intermediate and for its potential biological activities. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. The presence of a phenolic hydroxyl group, a nitro group, and an isopropyl group on the benzene (B151609) ring dictates its physicochemical properties. This guide outlines the expected solubility and stability profile of this compound and provides robust methodologies for their experimental determination.

Predicted Physicochemical Properties

Based on the known properties of other nitrophenols and substituted phenols, the following characteristics for this compound are predicted.

Predicted Solubility Profile: The solubility of this compound is expected to be low in water due to the hydrophobic nature of the isopropyl group and the benzene ring. However, the presence of the polar hydroxyl and nitro groups will likely afford some solubility in polar organic solvents. The phenolic hydroxyl group suggests that the aqueous solubility will be pH-dependent, increasing in alkaline solutions due to the formation of the more soluble phenolate (B1203915) salt.

Predicted Stability Profile: this compound is anticipated to be moderately stable. As with many nitrophenols, it may be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong oxidizing or reducing agents, and UV light. The stability is also likely to be influenced by pH.

Data Presentation

The following tables provide a structured format for presenting experimentally determined solubility and stability data for this compound.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Water (pH 7.0)25
Water (pH 9.0)25
Ethanol25
Methanol25
Acetone25
Dichloromethane25
Hexane25

Table 2: Stability of this compound under Various Conditions

ConditionParameterValueDegradation Products Identified
pH Stability
pH 3.0 (25°C, 7 days)% Remaining
pH 7.0 (25°C, 7 days)% Remaining
pH 9.0 (25°C, 7 days)% Remaining
Thermal Stability
40°C (7 days)% Remaining
60°C (7 days)% Remaining
Photostability
UV Light (254 nm, 24h)% Remaining
Visible Light (24h)% Remaining

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

4.1. Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifuge the samples at high speed.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

4.2. Stability Assessment

This protocol outlines the procedures for evaluating the stability of this compound under various stress conditions.

4.2.1. pH Stability

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile)

  • Aqueous buffer solutions of different pH values (e.g., pH 3, 7, and 9)

  • HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.

  • Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples directly by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.

4.2.2. Thermal Stability

Materials:

  • Solid this compound or a solution in a stable solvent

  • Temperature-controlled ovens

  • HPLC system

Procedure:

  • Sample Preparation: Place samples of solid this compound or its solution in sealed vials.

  • Incubation: Store the vials in ovens at elevated temperatures (e.g., 40°C and 60°C). A control sample should be stored at a reference temperature (e.g., 4°C).

  • Time-Point Analysis: At specified time intervals, remove a sample from each temperature condition. If starting with a solid, dissolve it in a suitable solvent to a known concentration.

  • Quantification: Analyze the samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of the stressed samples to the control sample to determine the extent of thermal degradation.

4.2.3. Photostability

Materials:

  • Solution of this compound in a photochemically inert solvent (e.g., acetonitrile)

  • Photostability chamber equipped with UV and visible light sources

  • Quartz cuvettes or other UV-transparent containers

  • Control samples wrapped in aluminum foil

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a solution of this compound. Place the solution in UV-transparent containers. Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Exposure: Place the test and control samples in the photostability chamber and expose them to a controlled light source for a defined period.

  • Quantification: After the exposure period, analyze both the exposed and control samples by HPLC to determine the concentration of this compound.

  • Data Analysis: Compare the concentration of the exposed sample to the control sample to assess the extent of photodegradation.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Settle or centrifuge to separate solid equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for determining the solubility of this compound.

G Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solution of this compound stress1 pH (3, 7, 9) prep1->stress1 stress2 Temperature (40°C, 60°C) prep1->stress2 stress3 Light (UV, Visible) prep1->stress3 incubation1 Store samples under respective stress conditions stress1->incubation1 stress2->incubation1 stress3->incubation1 analysis1 Withdraw aliquots at time intervals incubation1->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Determine degradation kinetics analysis2->analysis3

The Multifaceted Biological Activities of Substituted Nitrophenols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted nitrophenols, a class of aromatic compounds characterized by a phenol (B47542) ring bearing one or more nitro groups and other substituents, have emerged as a significant scaffold in medicinal chemistry. The electronic properties conferred by the nitro group, combined with the versatility of substitution patterns on the aromatic ring, give rise to a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of substituted nitrophenols, focusing on their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.

Antimicrobial Activity

Substituted nitrophenols have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules.

Antibacterial Activity

Several nitrophenol derivatives have been identified as potent antibacterial agents. The position and nature of the substituents on the phenol ring play a crucial role in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Substituted Nitrophenols

CompoundBacteriumActivity MetricValueReference
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalisMIC11 µM
Ciprofloxacin (Reference)Moraxella catarrhalisMIC9 µM
Halogenated Nitro-derivatives (9b-9d)Staphylococcus aureusMIC15.6–62.5 μg/mL
Nitrated Pyrrolomycin (4b)Staphylococcus aureusMIC20 μM
Nitrated Pyrrolomycin (4d)Pseudomonas aeruginosaMIC30 μM
Zn(II) complex of 4-nitro-1,2-phenylenediamineStreptococcus mutansInhibition Zone40.7 mm
Antifungal Activity

The antifungal properties of nitrophenol derivatives are also well-documented, with some compounds showing strong inhibitory effects against pathogenic fungi.

Table 2: Antifungal Activity of Substituted Nitrophenols

CompoundFungusActivity MetricValueReference
2-Allyl-4-nitrophenolBotrytis cinereaIC₅₀Enhanced activity noted
2-Allyl-4-nitrophenolPhythophthora cinnamomiGrowth InhibitionStrong
Halogenated Nitro-derivatives (9b-9d)Candida sp.MFC15–62.5 μg/mL

Anticancer Activity

The potential of substituted nitrophenols as anticancer agents has garnered significant attention. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Antiproliferative and Pro-Apoptotic Effects

Studies have shown that the position of the nitro substituent can significantly influence the antiproliferative effect of hydroxynaphthanilide derivatives, with para-substituted compounds often exhibiting higher potency.

Table 3: Anticancer Activity of Substituted Nitrophenols

CompoundCancer Cell LineActivity MetricValueReference
3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2)THP-1, MCF-7AntiproliferativeActive
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6)THP-1, MCF-7AntiproliferativeActive
4-nitro-substituted benzylic diselenide 7MDA-MB-231 (Triple-Negative Breast Cancer)Inhibition of Akt/mTOR & ERK pathwaysConcerted inhibition
Nitroaromatic Compound 3Ehrlich solid tumors (in vivo)Antitumor effectSignificant
Nitroaromatic Compound 24Ehrlich solid tumors (in vivo)Antitumor effectSignificant
Tetrahydroisoquinoline derivative 8ePancreatic cancer (PACA2)IC₅₀32.2 µM
Tetrahydroisoquinoline derivative 9eLung carcinoma (A549)IC₅₀35.2 µM
Signaling Pathways in Anticancer Activity

Substituted nitrophenols can modulate critical signaling pathways implicated in cancer cell survival and proliferation. For instance, certain organochalcogenides with nitro substituents have been shown to induce reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and the subsequent suppression of the Akt/mTOR and ERK signaling pathways.

anticancer_pathway Substituted Nitrophenol Substituted Nitrophenol ROS Induction ROS Induction Substituted Nitrophenol->ROS Induction DNA Damage DNA Damage ROS Induction->DNA Damage Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Induction->Mitochondrial Dysfunction Cell Death Cell Death DNA Damage->Cell Death Suppression Suppression Mitochondrial Dysfunction->Suppression Akt/mTOR Pathway Akt/mTOR Pathway Akt/mTOR Pathway->Cell Death ERK Pathway ERK Pathway ERK Pathway->Cell Death Suppression->Akt/mTOR Pathway Suppression->ERK Pathway

Figure 1: Proposed mechanism of anticancer action for certain substituted nitrophenols.

Enzyme Inhibition

Substituted nitrophenols can act as inhibitors of various enzymes, a property that can be exploited for therapeutic purposes.

Cytochrome P450 Inhibition

p-Nitrophenol hydroxylation is a known probe for CYP2E1 activity, and several drugs are recognized as CYP2E1 inhibitors due to their ability to inhibit this process. However, studies have shown that other cytochrome P450 enzymes like CYP2A6 and CYP2C19 also participate in p-nitrophenol hydroxylation.

Catalase Inhibition

Nitro compounds, including nitrophenols, can inhibit the enzyme catalase after being transformed into dinitrosyl iron complexes (DNIC). This inhibition is significantly enhanced in the presence of halide ions.

Antioxidant Activity

While the nitro group is generally electron-withdrawing, some substituted nitrophenols have been investigated for their antioxidant properties. The overall antioxidant capacity is influenced by the complete molecular structure and the presence of other functional groups, such as hydroxyl groups, that can donate a hydrogen atom to scavenge free radicals. The antioxidant activity of phenolic compounds is a key factor in their protective effects against cardiovascular diseases.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The substituted nitrophenol compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiproliferative Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted nitrophenol compounds for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

mtt_workflow A Seed cancer cells in 96-well plate B Treat with substituted nitrophenols A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilizing agent E->F G Measure absorbance F->G

Figure 2: General workflow for the MTT assay to assess antiproliferative activity.

Apoptosis Detection - Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Toxicity and Safety Considerations

While substituted nitrophenols exhibit promising biological activities, their potential toxicity is a critical consideration in drug development. Nitrophenols can be toxic and are considered environmental pollutants. Exposure to nitrophenols can lead to various adverse health effects, including methemoglobinemia, where the blood's ability to carry oxygen is reduced. Animal studies have shown that 4-nitrophenol (B140041) may cause a blood disorder. Therefore, a thorough toxicological evaluation is essential for any lead compounds identified from this class.

Conclusion

Substituted nitrophenols represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anticancer, and enzyme inhibitory properties warrant further investigation for the development of novel therapeutic agents. The structure-activity relationship studies are crucial for optimizing the potency and selectivity while minimizing the toxicity of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to advance the exploration of substituted nitrophenols in drug discovery and development.

An In-depth Technical Guide on the Reactivity of the Nitro Group in 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-2-nitrophenol is a substituted aromatic compound featuring a nitro group ortho to a hydroxyl group and a meta-disposed isopropyl group. The interplay of these functional groups dictates the molecule's reactivity, particularly that of the nitro group, which is a key site for chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic routes related to this compound, with a focus on the transformations of its nitro group. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a predictive framework for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 153506-06-0--INVALID-LINK--
Molecular Formula C₉H₁₁NO₃--INVALID-LINK--
Molecular Weight 181.19 g/mol --INVALID-LINK--
Computed XLogP3 3.1--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 3--INVALID-LINK--

Reactivity of the Nitro Group

The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself a primary site for chemical modification.

Reduction of the Nitro Group

The most prominent reaction of the nitro group is its reduction to an amino group (-NH₂), which is a critical step in the synthesis of various derivatives. This transformation can be achieved through several methods:

  • Catalytic Hydrogenation: This is a common and efficient method for reducing nitro groups. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

    CatalystTypical Conditions
    Palladium on Carbon (Pd/C)H₂ gas, methanol (B129727) or ethanol (B145695) as solvent, room temperature and pressure
    Platinum(IV) oxide (PtO₂)H₂ gas, various solvents
    Raney NickelH₂ gas, ethanol or methanol as solvent
  • Metal-Acid Systems: The reduction can also be effected by using a metal in an acidic medium.

    Metal/Acid SystemNotes
    Tin (Sn) in Hydrochloric Acid (HCl)A classic method for nitro group reduction.
    Iron (Fe) in Hydrochloric Acid (HCl)A widely used and cost-effective method.
    Zinc (Zn) in Acetic AcidA milder alternative.

The reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.

G This compound This compound Nitroso Intermediate Nitroso Intermediate This compound->Nitroso Intermediate +2e-, +2H+ Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate +2e-, +2H+ 5-isopropyl-2-aminophenol 5-isopropyl-2-aminophenol Hydroxylamine Intermediate->5-isopropyl-2-aminophenol +2e-, +2H+

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Reduction of a Related Nitrophenol

The following is a generalized protocol for the reduction of a nitrophenol, which can be adapted for this compound.

Materials:

Procedure:

  • Dissolve the nitrophenol derivative in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound

A documented synthesis of this compound involves the nitration of 3-isopropylphenol (B134271).[1]

Reaction Scheme:

G 3-isopropylphenol 3-isopropylphenol This compound This compound 3-isopropylphenol->this compound NaNO₂, H₂SO₄, NaNO₃, CH₂Cl₂

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

Materials:

Procedure:

  • Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in dichloromethane (40 ml).

  • Add sodium nitrate (2.06 g, 24 mmol) to the solution.

  • Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and extract with water.

  • Dry the organic layer over magnesium sulfate and filter.

  • Evaporate the solvent and purify the resulting solid by silica gel chromatography (4% MeOH/CH₂Cl₂).

  • This procedure reportedly yields the desired product in 27% yield (1.09 g).[1]

Reactivity of the Phenolic Group and Aromatic Ring

The hydroxyl and isopropyl groups also influence the overall reactivity of the molecule. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the hydroxyl group are already substituted. The isopropyl group is also an activating group.

Electrophilic Aromatic Substitution

Further electrophilic substitution on the aromatic ring is possible, although the strong deactivating effect of the nitro group will make it less favorable. The positions for potential substitution will be directed by the existing activating groups.

Caption: Potential sites for electrophilic aromatic substitution.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and involvement in signaling pathways of this compound. However, nitrophenols as a class are known to exhibit a range of biological effects, and further investigation into the specific properties of this compound is warranted.

Conclusion

The reactivity of the nitro group in this compound is a central feature of its chemistry, with reduction to the corresponding aminophenol being a key transformation. The synthesis of this compound has been documented, providing a basis for further studies. While specific quantitative data on its reactivity and biological activity are scarce, the information available for related compounds provides a valuable framework for predicting its behavior and designing future research. This guide serves as a foundational resource for scientists interested in exploring the chemical and biological potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity and pKa of 5-isopropyl-2-nitrophenol

Abstract

Introduction

This compound is a substituted phenol (B47542) containing both an electron-withdrawing nitro group and an electron-donating isopropyl group. The acidity of a phenol is a critical physicochemical parameter that influences its reactivity, solubility, and biological activity. The interplay of the electronic effects of the substituents on the aromatic ring governs the ease with which the phenolic proton can be abstracted. This guide explores these effects to predict the acidity of this compound and provides methodologies for its empirical determination.

Substituent Effects on Phenol Acidity

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can significantly influence this stability.

  • Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group increase the acidity of phenols.[1][2][3] They delocalize the negative charge of the phenoxide ion through resonance and inductive effects, thereby stabilizing it.[1][2] The effect is most pronounced when the EWG is in the ortho or para position relative to the hydroxyl group.[2][4]

  • Electron-Donating Groups (EDGs): Alkyl groups, such as isopropyl (-CH(CH₃)₂), are electron-donating and decrease the acidity of phenols.[1][5] They destabilize the phenoxide ion by increasing the electron density on the ring.[1]

In this compound, the nitro group at the ortho position is expected to significantly increase acidity, while the isopropyl group at the meta position (relative to the nitro group) will have a weaker, acid-weakening effect. Therefore, the pKa of this compound is anticipated to be considerably lower than that of phenol (pKa ≈ 10.0) and slightly higher than that of 2-nitrophenol (B165410) (pKa ≈ 7.2).

Quantitative Data on Acidity

While a specific experimentally determined pKa for this compound is not available in the reviewed literature, the table below presents the pKa values of related compounds to provide a basis for estimation.

CompoundCAS NumberMolecular FormulapKaSource
Phenol108-95-2C₆H₅OH10.0[6]
2-Nitrophenol88-75-5C₆H₅NO₃7.2[6]
4-Nitrophenol100-02-7C₆H₅NO₃7.1[6]
m-Cresol108-39-4C₇H₈O10.1[6]
p-Cresol106-44-5C₇H₈O10.2[6]
Thymol (2-isopropyl-5-methylphenol)89-83-8C₁₀H₁₄O10.59 (Predicted)[7]
2-isopropyl-5-methyl-4-nitrophenolNot AvailableC₁₀H₁₃NO₃< 10.59 (Expected)[7]
This compound 153506-06-0 C₉H₁₁NO₃ Estimated ~7.5 N/A

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This section outlines a detailed methodology for the experimental determination of the pKa of this compound, adapted from established protocols for phenolic compounds.[7][8][9]

Materials
  • This compound

  • Methanol (B129727) or Ethanol (ACS grade)

  • Buffer solutions (pH 2 to 12)

  • Deionized water

  • UV-Vis Spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in methanol or ethanol.

  • Preparation of Sample Solutions: For each buffer solution, add a small, constant volume of the stock solution to a volumetric flask and dilute to the mark with the respective buffer. This ensures that the concentration of the analyte is constant across all samples.

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample solution from 200 to 500 nm.

  • Data Analysis:

    • Identify the wavelength at which the maximum difference in absorbance is observed between the protonated (acidic pH) and deprotonated (alkaline pH) forms of the molecule.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • The pKa is the pH value at which the absorbance is exactly halfway between the minimum and maximum absorbance values. This corresponds to the inflection point of the resulting sigmoidal curve.

Visualizations

Logical Relationship of Substituent Effects on Acidity

A This compound B Phenolic -OH group A->B D Nitro group (-NO2) (ortho position) A->D E Isopropyl group (-CH(CH3)2) (meta position) A->E C Acidity (pKa) B->C F Electron-withdrawing effect (Resonance and Inductive) D->F G Electron-donating effect (Inductive) E->G H Stabilizes phenoxide ion F->H I Destabilizes phenoxide ion G->I J Increases Acidity (Lowers pKa) H->J K Decreases Acidity (Raises pKa) I->K J->C K->C

Caption: Substituent effects on the acidity of this compound.

Experimental Workflow for pKa Determination

A Start: Prepare Stock Solution of this compound C Create sample solutions: Add stock to each buffer A->C B Prepare series of buffer solutions (pH 2-12) B->C D Measure UV-Vis spectrum for each sample (200-500 nm) C->D E Identify λmax with largest absorbance change D->E F Plot Absorbance at λmax vs. pH E->F G Determine pKa at the inflection point of the sigmoidal curve F->G

Caption: Workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of this compound is significantly influenced by its substituents. The ortho-nitro group is expected to be the dominant factor, leading to a substantial increase in acidity compared to phenol. While an experimental pKa value is not documented in the searched literature, a reasonable estimate based on related compounds places it in the range of 7.5. The provided experimental protocol offers a robust method for the empirical determination of this important physicochemical property, which is crucial for its further development in chemical and pharmaceutical research.

References

An In-depth Technical Guide to the Isomers of Isopropyl-nitrophenol and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of isopropyl-nitrophenol, focusing on their synthesis, physicochemical properties, and potential biological activities. Due to the limited availability of experimental data for some of these specific compounds, this guide incorporates both reported and computed values to offer a comparative analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction to Isopropyl-nitrophenol Isomers

Isopropyl-nitrophenols are a group of aromatic compounds that feature both an isopropyl group and a nitro group substituted on a phenol (B47542) ring. The relative positions of these functional groups give rise to several structural isomers, each with potentially unique chemical and biological properties. The interplay between the electron-donating isopropyl group and the electron-withdrawing nitro group on the phenolic ring influences the acidity, reactivity, and potential biological interactions of these molecules. Understanding the properties of each isomer is crucial for their potential application in drug design and as chemical intermediates.

The primary isomers of isopropyl-nitrophenol include:

This guide will delve into the available data for these isomers, providing a structured comparison of their properties.

Physicochemical Properties

The physicochemical properties of the isopropyl-nitrophenol isomers are critical for predicting their behavior in various chemical and biological systems. While experimental data is sparse, computed values from reliable sources like PubChem provide useful estimates. The following tables summarize the key physicochemical properties of the main isomers.

Table 1: General and Computed Physicochemical Properties of Isopropyl-nitrophenol Isomers

Property2-isopropyl-4-nitrophenol2-isopropyl-5-nitrophenol4-isopropyl-2-nitrophenolThis compoundSource
IUPAC Name 4-nitro-2-(propan-2-yl)phenol5-nitro-2-(propan-2-yl)phenol2-nitro-4-(propan-2-yl)phenol2-nitro-5-(propan-2-yl)phenolPubChem
CAS Number 60515-72-2[1][2]170230-13-4[3]1576-10-9[4]153506-06-0[5][6]PubChem
Molecular Formula C₉H₁₁NO₃[1][2]C₉H₁₁NO₃[3]C₉H₁₁NO₃[4]C₉H₁₁NO₃[5][6]PubChem
Molecular Weight 181.19 g/mol [1][2]181.19 g/mol [3]181.19 g/mol [4]181.19 g/mol [5][6]PubChem
XLogP3 (Computed) 2.42.5[3]2.93.1[6]PubChem
Hydrogen Bond Donor Count (Computed) 11[3]11[6]PubChem
Hydrogen Bond Acceptor Count (Computed) 3[2]3[3]33[6]PubChem
Rotatable Bond Count (Computed) 22[3]22[6]PubChem
Topological Polar Surface Area (Computed) 66.1 Ų66.1 Ų[3]66.1 Ų66.1 Ų[6]PubChem

Table 2: Experimental and Predicted Physicochemical Properties of Isopropyl-nitrophenol Isomers

Property2-isopropyl-4-nitrophenol2-isopropyl-5-nitrophenol4-isopropyl-2-nitrophenolThis compoundSource
Melting Point Data not availableData not availableData not availableData not available
Boiling Point Data not availableData not availableData not availableData not available
pKa (Predicted) 7.62 ± 0.22[2]Data not availableData not availableData not availableGuidechem
Solubility Low in water, soluble in organic solvents (predicted)Low in water, soluble in organic solvents (predicted)Low in water, soluble in organic solvents (predicted)Low in water, soluble in organic solvents (predicted)

Experimental Protocols

Synthesis of 4-isopropyl-2-nitrophenol[7]

This protocol describes the synthesis of 4-isopropyl-2-nitrophenol from 4-hydroxycumene.

  • Materials: 4-hydroxycumene, 70% nitric acid, water, ethyl acetate (B1210297), anhydrous sodium sulfate (B86663), silica (B1680970) gel.

  • Procedure:

    • To a suspension of 5.0 g of 4-hydroxycumene in 14 ml of water, add 4.0 ml of 70% nitric acid dropwise while cooling with ice.

    • Allow the temperature of the mixture to rise to room temperature and continue the reaction for 40 minutes.

    • Add 500 ml of water to the reaction mixture and extract with 500 ml of ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the solvent under reduced pressure.

    • Purify the residue by silica-gel column chromatography using ethyl acetate as the eluent to obtain 4-isopropyl-2-nitrophenol.

Synthesis of this compound[5]

This protocol outlines the synthesis of this compound from 3-isopropylphenol (B134271).

  • Materials: 3-isopropylphenol, methylene (B1212753) chloride, sodium nitrate (B79036), 3M sulfuric acid, sodium nitrite (B80452) (catalytic amount), water, magnesium sulfate, silica gel, 4% methanol (B129727) in methylene chloride.

  • Procedure:

    • Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 ml of methylene chloride.

    • Add 2.06 g (24 mmol) of sodium nitrate to the solution.

    • Add 25 mL of 3M sulfuric acid, followed by a catalytic amount of sodium nitrite.

    • Stir the mixture for 24 hours.

    • Dilute the reaction mixture with methylene chloride and extract with water.

    • Dry the organic layer over magnesium sulfate and filter.

    • Evaporate the solvent and purify the resulting solid by silica gel chromatography using 4% methanol in methylene chloride as the eluent to yield the desired product.

Characterization of Isopropyl-nitrophenol Isomers

The following are general procedures for the characterization of the synthesized isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum should show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and the hydroxyl proton. For this compound, the reported ¹H NMR (in CD₃COCD₃) shows signals at δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), and 1.24 (d, 6H).[5]

    • ¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the aromatic carbons, the carbons of the isopropyl group, and any other substituents.

  • Infrared (IR) Spectroscopy: Acquire the IR spectrum of the sample (e.g., as a KBr pellet or a thin film). Look for characteristic absorption bands for the O-H stretch of the phenol (typically broad, around 3200-3600 cm⁻¹), the C-H stretches of the aromatic ring and the isopropyl group (around 2850-3100 cm⁻¹), the aromatic C=C stretches (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the isopropyl-nitrophenol isomer (181.19 g/mol ).

Visualizations

The following diagrams illustrate the synthesis workflows for two of the isopropyl-nitrophenol isomers based on the described experimental protocols.

Synthesis_4_isopropyl_2_nitrophenol cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_purification Purification cluster_product Product 4-hydroxycumene 4-hydroxycumene Nitration Nitration 4-hydroxycumene->Nitration Extraction Extraction Nitration->Extraction HNO3 / H2O HNO3 / H2O HNO3 / H2O->Nitration Chromatography Chromatography Extraction->Chromatography 4-isopropyl-2-nitrophenol 4-isopropyl-2-nitrophenol Chromatography->4-isopropyl-2-nitrophenol

Synthesis workflow for 4-isopropyl-2-nitrophenol.

Synthesis_5_isopropyl_2_nitrophenol cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_purification Purification cluster_product Product 3-isopropylphenol 3-isopropylphenol Nitration Nitration 3-isopropylphenol->Nitration Extraction Extraction Nitration->Extraction NaNO3 / H2SO4 / NaNO2 NaNO3 / H2SO4 / NaNO2 NaNO3 / H2SO4 / NaNO2->Nitration Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound

Synthesis workflow for this compound.

Biological Activities and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activities and signaling pathway interactions of the simple isopropyl-nitrophenol isomers. However, the biological activities of structurally related compounds, such as nitrophenols and thymol (B1683141) (2-isopropyl-5-methylphenol), can provide insights into their potential effects.

  • Potential Antimicrobial Activity: Thymol, a closely related compound, is well-known for its antimicrobial and antioxidant properties. The introduction of a nitro group to the phenolic ring, as seen in the isopropyl-nitrophenol isomers, may modulate this activity. Nitrophenols themselves have been investigated for their antimicrobial effects. Therefore, it is plausible that the isomers of isopropyl-nitrophenol may exhibit antimicrobial properties, a hypothesis that warrants further investigation.

  • Enzyme Inhibition: Nitrophenols are known to act as uncouplers of oxidative phosphorylation and can inhibit various enzymes. The specific inhibitory profile is likely to be dependent on the isomeric form.

  • Signaling Pathway Modulation: While no specific signaling pathways have been identified for these isomers, phenolic compounds are known to interact with a wide range of cellular signaling pathways, including those involved in inflammation, apoptosis, and cellular proliferation. The presence of the nitro group can significantly alter the electronic properties of the phenol and its ability to interact with biological targets.

Given the lack of direct evidence, the following diagram illustrates a hypothetical workflow for investigating the biological activities of these compounds.

Biological_Investigation_Workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_outcome Potential Outcomes Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Enzyme_Inhibition Enzyme Inhibition Assays Antimicrobial_Assay->Enzyme_Inhibition Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Cytotoxicity_Assay->Signaling_Pathway_Analysis Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Antioxidant_Assay->Enzyme_Inhibition Lead_Compound_Identification Lead Compound Identification Enzyme_Inhibition->Lead_Compound_Identification Signaling_Pathway_Analysis->Lead_Compound_Identification

Hypothetical workflow for biological investigation.

Conclusion and Future Directions

The isomers of isopropyl-nitrophenol represent a class of compounds with potential for further investigation in various scientific fields. This guide has summarized the currently available, though limited, information on their physicochemical properties and synthesis. The lack of comprehensive experimental data highlights a significant research gap.

Future research should focus on:

  • The systematic synthesis and purification of all primary isomers.

  • Comprehensive experimental determination of their physicochemical properties, including melting points, boiling points, pKa values, and solubility in various solvents.

  • In-depth characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

  • Systematic screening for a range of biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects.

  • Mechanistic studies to elucidate any observed biological activities and to identify potential molecular targets and affected signaling pathways.

By addressing these research gaps, a clearer understanding of the structure-activity relationships of the isopropyl-nitrophenol isomers can be established, potentially leading to the development of new therapeutic agents or valuable chemical probes.

References

A Comprehensive Technical Review of 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough literature review of 5-isopropyl-2-nitrophenol, a substituted phenol (B47542) of interest in various chemical research areas. This document collates available data on its synthesis, physicochemical properties, and characterization. Due to the limited direct research on this specific isomer, this guide also draws upon data from structurally related compounds to infer potential biological activities and suggest future research directions.

Core Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name2-nitro-5-propan-2-ylphenolPubChem[1]
CAS Number153506-06-0ChemicalBook[2]
Molecular FormulaC₉H₁₁NO₃PubChem[1]
Molecular Weight181.19 g/mol PubChem[1]
XLogP3 (Computed)3.1PubChem[1]
Hydrogen Bond Donor Count (Computed)1PubChem[1]
Hydrogen Bond Acceptor Count (Computed)4PubChem[1]
Rotatable Bond Count (Computed)2PubChem[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource
¹H NMR (CD₃COCD₃)δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H)ChemicalBook[2]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the nitration of 3-isopropylphenol (B134271).[2]

Materials:

Procedure:

  • Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in methylene chloride (40 ml).

  • Add sodium nitrate (2.06 g, 24 mmol) to the solution.

  • Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with methylene chloride and extract with water.

  • Dry the organic layer over magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using 4% methanol in methylene chloride as the eluent to yield the final product (1.09 g, 27% yield).[2]

Characterization of this compound

While detailed experimental protocols for the characterization of this compound are not extensively published, standard analytical techniques can be employed based on methods used for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂CO). The expected signals would correspond to the aromatic protons, the isopropyl group protons (a septet and a doublet), and the hydroxyl proton. The reported signals in deuterated acetone (B3395972) are δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[2]

  • ¹³C NMR: Acquire the spectrum to identify the number of unique carbon environments, including the aromatic carbons, the isopropyl carbons, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

  • Record the IR spectrum to identify characteristic functional groups. Expected vibrational bands would include:

    • O-H stretching of the phenolic hydroxyl group.

    • C-H stretching of the isopropyl group and the aromatic ring.

    • C=C stretching of the aromatic ring.

    • Asymmetric and symmetric N-O stretching of the nitro group.

Mass Spectrometry (MS):

  • Utilize mass spectrometry to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (181.19 g/mol ).

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-isopropylphenol 3-isopropylphenol Reaction_Vessel Nitration in CH2Cl2 (24h, room temp) 3-isopropylphenol->Reaction_Vessel NaNO3 NaNO3 NaNO3->Reaction_Vessel H2SO4 H2SO4 H2SO4->Reaction_Vessel NaNO2_cat NaNO2 (catalytic) NaNO2_cat->Reaction_Vessel Extraction Extraction with CH2Cl2/Water Reaction_Vessel->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Silica Gel Chromatography (4% MeOH in CH2Cl2) Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Synthesis workflow for this compound.

Biological_Evaluation_Workflow Start This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Antimicrobial_Assays Antimicrobial Assays (e.g., MIC determination) In_Vitro_Screening->Antimicrobial_Assays Antioxidant_Assays Antioxidant Assays (e.g., DPPH, FRAP) In_Vitro_Screening->Antioxidant_Assays Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assays Hit_Identification Hit Identification & Lead Optimization Antimicrobial_Assays->Hit_Identification Hit_identification Hit_identification Antioxidant_Assays->Hit_identification Cytotoxicity_Assays->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies in Animal Models Signaling_Pathway_Analysis->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Hypothetical workflow for biological evaluation.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally related compounds can provide insights into its potential pharmacological profile.

  • Antimicrobial Activity: Nitrophenols and their derivatives are known to exhibit a broad spectrum of antimicrobial activities. The nitro group is a key pharmacophore that can contribute to this activity. It is plausible that this compound could possess antibacterial or antifungal properties. Further research, such as determining the minimum inhibitory concentration (MIC) against various microbial strains, is warranted.

  • Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The parent compound, thymol (B1683141) (2-isopropyl-5-methylphenol), is a known antioxidant. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound might influence its antioxidant potential.

  • Cytotoxic Activity: Some nitrophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring.

Given the biological activities of related compounds, this compound could potentially interact with signaling pathways related to oxidative stress and cell survival. Future research could explore its effects on pathways such as the NF-κB pathway, which is involved in inflammation and immunity, or apoptosis-related pathways.

Future Research Directions

The current literature on this compound is limited, presenting several opportunities for future research:

  • Comprehensive Physicochemical Characterization: Experimental determination of key properties such as melting point, boiling point, solubility in various solvents, and pKa is essential for a complete profile of this compound.

  • Thorough Spectroscopic Analysis: Detailed analysis using ¹³C NMR, IR, and high-resolution mass spectrometry would provide a complete structural confirmation and a reference for future studies.

  • Systematic Biological Evaluation: A comprehensive screening of this compound for various biological activities, including antimicrobial, antioxidant, and cytotoxic effects, would be a valuable contribution to the field.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved would be crucial for its potential development as a therapeutic agent.

  • Synthesis of Derivatives: The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-isopropyl-2-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-isopropyl-2-nitrophenol, a versatile building block in organic synthesis. This document details its preparation, key transformations, and subsequent application in the synthesis of valuable heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Introduction

This compound is an aromatic compound featuring a phenolic hydroxyl group, a nitro group, and an isopropyl substituent on the benzene (B151609) ring. This unique combination of functional groups makes it a valuable starting material for a variety of chemical transformations. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, while its susceptibility to reduction provides a pathway to ortho-aminophenol derivatives. The phenolic hydroxyl group, in turn, allows for O-alkylation reactions, such as the Williamson ether synthesis. These reactive sites are pivotal for the construction of more complex molecules, including heterocyclic systems with potential biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [1]
CAS Number 153506-06-0[1]
Appearance Solid

Key Synthetic Transformations and Protocols

This compound is primarily utilized in organic synthesis via two main reaction pathways: the reduction of the nitro group to form 2-amino-5-isopropylphenol (B150429) and the O-alkylation of the phenolic hydroxyl group.

Synthesis of this compound

The starting material itself can be synthesized from 3-isopropylphenol (B134271) through nitration.

Experimental Protocol: Preparation of this compound [1]

  • Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in dichloromethane (B109758) (40 ml).

  • Add sodium nitrate (B79036) (2.06 g, 24 mmol) to the solution.

  • Carefully add 3M sulfuric acid (25 mL), followed by a catalytic amount of sodium nitrite.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and extract with water.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by silica (B1680970) gel chromatography (4% MeOH/CH₂Cl₂) to yield this compound (1.09 g, 27% yield).[1]

Starting MaterialReagentsSolventTimeTemperatureYield
3-isopropylphenolSodium nitrate, Sulfuric acid, Sodium nitriteDichloromethane24 hRoom Temp.27%[1]
Reduction of the Nitro Group: Synthesis of 2-amino-5-isopropylphenol

The reduction of the nitro group is a crucial step to access ortho-aminophenol derivatives, which are valuable precursors for heterocyclic synthesis. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of a Nitrophenol (General procedure adaptable for this compound)

  • In a reaction vessel, dissolve the nitrophenol (1 equivalent) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminophenol, which can be purified further by recrystallization or chromatography if necessary.

Starting MaterialCatalystReducing AgentSolventNoteworthy Aspect
NitrophenolPd/C, Pt, or Ni[2]H₂ gas[2]Ethanol/Ethyl AcetateCommon route to aminophenols[2]
NitrophenolMetals (Sn, Fe) in acid[2]Sn/HCl or Fe/HCl[2]Acidic solutionAlternative to catalytic hydrogenation[2]
O-Alkylation of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a classic and reliable method for the formation of ethers from phenols. This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis (General procedure adaptable for this compound)[3]

  • To a solution of the phenol (1.0 equivalent) in a polar aprotic solvent like acetone (B3395972) or DMF, add a base such as anhydrous potassium carbonate (2.0-3.0 equivalents).[3]

  • Add the desired alkyl halide (1.1-1.5 equivalents) to the suspension.[3]

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ether.

Starting MaterialBaseAlkylating AgentSolventTemperature
Phenol derivativeK₂CO₃[3]Alkyl halide[3]Acetone or DMF[3]Room Temp. to 70 °C[3]
Alcohol derivativeNaHAlkyl halideTHF0 °C to Room Temp.

Application in Heterocyclic Synthesis

2-amino-5-isopropylphenol, derived from the reduction of this compound, is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzoxazoles and phenoxazines. These scaffolds are present in many biologically active molecules and pharmaceutical agents.

Synthesis of Benzoxazoles

Benzoxazoles are synthesized by the condensation of ortho-aminophenols with carboxylic acids or their derivatives.

Experimental Workflow: Benzoxazole (B165842) Synthesis

A 2-amino-5-isopropylphenol C Condensation/Cyclization A->C B Carboxylic Acid / Aldehyde B->C D Benzoxazole Derivative C->D Water as byproduct

Caption: General workflow for the synthesis of benzoxazole derivatives.

Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles (General procedure)[4]

  • A mixture of an ortho-aminophenol (1.0 mmol), an aldehyde (1.0 mmol), and a catalyst is sonicated at a specified temperature.[4]

  • After completion of the reaction (monitored by GCMS), ethyl acetate is added to the reaction mixture.

  • The catalyst is recovered (if applicable).

  • The organic layer is dried with magnesium sulfate, and the solvent is removed under a vacuum to yield the benzoxazole derivative.

Synthesis of Phenoxazines

Phenoxazines are another class of tricyclic heterocyclic compounds that can be synthesized from ortho-aminophenols.

Experimental Workflow: Phenoxazine (B87303) Synthesis

A 2-amino-5-isopropylphenol C Condensation/Cyclization A->C B ortho-Quinone or Dihaloarene B->C D Phenoxazine Derivative C->D

Caption: General workflow for the synthesis of phenoxazine derivatives.

Phenoxazines have a broad range of applications, including in materials science and as chemotherapeutic agents, due to their antioxidant, antidiabetic, and antimicrobial properties.[5]

Relevance in Drug Development

The derivatives of this compound, particularly the corresponding aminophenol and its heterocyclic derivatives, are of significant interest in drug discovery and development. Aminophenols are key intermediates in the synthesis of various pharmaceuticals.[6] The benzoxazole and phenoxazine cores are present in numerous compounds with a wide array of biological activities. While specific biological data for derivatives of this compound is not extensively documented, the known activities of structurally related compounds suggest potential for antimicrobial, antifungal, and other pharmacological properties.

Potential Biological Activities Based on Structural Analogs

A This compound Derivatives B Antimicrobial Activity A->B C Antifungal Activity A->C D Antioxidant Activity A->D E Anticancer Activity A->E

Caption: Potential biological activities of derivatives.

The synthesis of novel derivatives based on the this compound scaffold presents an opportunity for the discovery of new therapeutic agents. The protocols and applications outlined in this document provide a foundation for researchers to explore the synthetic potential of this versatile building block.

References

Application Notes and Protocols for 5-isopropyl-2-nitrophenol as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-isopropyl-2-nitrophenol as a precursor in the synthesis of pharmaceutically relevant compounds. While direct synthesis of currently marketed pharmaceuticals from this compound is not extensively documented in publicly available literature, its chemical structure, particularly the presence of a nitro group and a phenolic hydroxyl group, makes it a valuable starting material for the synthesis of a variety of bioactive molecules. The primary route for its utilization involves the reduction of the nitro group to form 2-amino-5-isopropylphenol (B150429), a versatile intermediate for further chemical elaboration.

Overview of Synthetic Potential

This compound serves as a strategic starting material due to the synthetic handles it possesses. The nitro group can be readily reduced to an amine, which can then participate in a wide range of reactions to build molecular complexity. The phenolic hydroxyl group can be alkylated, acylated, or otherwise modified. The isopropyl group provides lipophilicity, which can be advantageous for drug-like properties.

The general workflow for utilizing this compound as a pharmaceutical precursor is outlined below:

G A This compound B Reduction of Nitro Group A->B C 2-amino-5-isopropylphenol B->C D Derivatization Reactions (e.g., Acylation, Alkylation, Cyclization) C->D E Bioactive Molecules / Pharmaceutical Analogs D->E

Caption: General synthetic workflow from this compound.

Synthesis of Key Intermediate: 2-amino-5-isopropylphenol

The critical first step in harnessing the potential of this compound is its conversion to 2-amino-5-isopropylphenol. This is typically achieved through the reduction of the nitro group.

Experimental Protocol: Reduction of this compound

This protocol outlines a standard procedure for the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695) or Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a suitable reaction flask, dissolve this compound in a sufficient volume of ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and purge the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter pad with a small amount of the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-isopropylphenol.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Illustrative):

The following table provides illustrative data for the synthesis of 2-amino-5-isopropylphenol. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting MaterialThis compound
Reducing AgentH₂ with 10% Pd/C
SolventEthanol
Reaction Time2-4 hours
Yield >95%
Purity (by HPLC)>98%

Potential Pharmaceutical Applications and Derivative Synthesis

While no specific blockbuster drug is directly synthesized from this compound, its amino derivative is a valuable scaffold for generating libraries of compounds for drug discovery. The structural similarity to carvacrol (B1668589) and thymol (B1683141), which exhibit a range of biological activities, suggests that derivatives of 2-amino-5-isopropylphenol could possess interesting pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects.

Synthesis of N-acyl and N-sulfonyl Derivatives

The amino group of 2-amino-5-isopropylphenol can be readily acylated or sulfonated to produce a variety of amides and sulfonamides, classes of compounds well-represented in pharmaceuticals.

Experimental Protocol: General Procedure for N-acylation

  • Dissolve 2-amino-5-isopropylphenol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add an equimolar amount of a base (e.g., triethylamine, pyridine) to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (B1165640) (1.0-1.2 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Illustrative for N-acetylation):

ParameterValue
Starting Material2-amino-5-isopropylphenol
Acylating AgentAcetic anhydride
SolventDichloromethane
BaseTriethylamine
Reaction Time1-2 hours
Yield ~90%
Purity (by HPLC)>99%
Potential Signaling Pathway Interactions

Based on the known biological activities of structurally related phenolic compounds, derivatives of this compound could potentially interact with various cellular signaling pathways. For instance, thymol and carvacrol derivatives have been reported to modulate pathways related to inflammation and oxidative stress.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by derivatives of 2-amino-5-isopropylphenol, leading to anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Inflammatory Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Activation Gene_Expression Gene Expression NFkB_Pathway->Gene_Expression Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Gene_Expression->Pro_inflammatory_Cytokines Transcription Derivative 2-amino-5-isopropylphenol Derivative Derivative->NFkB_Pathway Inhibition

Caption: Hypothetical anti-inflammatory mechanism of action.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of novel pharmaceutical candidates. Its straightforward conversion to 2-amino-5-isopropylphenol opens up a rich area of chemical space for the development of new bioactive molecules. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this versatile building block in drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of 2-amino-5-isopropylphenol is warranted to fully elucidate their therapeutic potential.

Synthesis of Novel Azo Dyes Utilizing 5-isopropyl-2-nitrophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel azo dyes using 5-isopropyl-2-nitrophenol as a key coupling component. Azo dyes are a significant class of organic compounds with wide-ranging applications in textiles, printing, pharmaceuticals, and as analytical indicators.[1] The protocols outlined herein describe the diazotization of various aromatic amines and their subsequent coupling with this compound to yield a library of azo dyes with potentially diverse properties. This document includes comprehensive experimental procedures, data presentation tables for the characterization of synthesized dyes, and graphical representations of the synthetic workflow and reaction pathways.

Introduction

Azo compounds, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic dyes.[2] Their facile synthesis, structural diversity, and wide spectrum of colors have established them as crucial components in various industrial and scientific fields.[2] The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine.[3][4]

The properties of the resulting azo dye, including its color, solubility, and fastness, are highly dependent on the chemical nature of both the aromatic amine and the coupling component. The introduction of various substituents on the aromatic rings can modulate the electronic properties of the molecule, thereby influencing its absorption spectrum.[5]

This application note focuses on the use of this compound as the coupling component. The presence of the isopropyl and nitro groups on the phenolic ring is anticipated to impart specific characteristics to the resulting azo dyes. The electron-withdrawing nature of the nitro group and the electron-donating, sterically bulky isopropyl group can influence the electronic environment of the dye molecule, potentially leading to unique colorimetric and stability properties.

Synthesis of Azo Dyes

The synthesis of azo dyes from this compound involves two primary stages:

  • Diazotization of Aromatic Amines: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.[6][7]

  • Azo Coupling Reaction: The diazonium salt solution is then added to a solution of this compound, typically dissolved in an alkaline medium, to facilitate the electrophilic aromatic substitution reaction.[8]

General Reaction Scheme

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Aromatic Amine Aromatic Amine Diazonium Salt Diazonium Salt Aromatic Amine->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound Azo Dye Azo Dye This compound->Azo Dye

Caption: General reaction scheme for the synthesis of azo dyes.

Experimental Protocols

Materials and Methods

Materials:

  • Substituted Aromatic Amines (e.g., aniline, p-toluidine, p-nitroaniline)

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethanol

  • Distilled Water

  • Ice

Instrumentation:

  • Magnetic Stirrer with Stirring Bar

  • Beakers and Erlenmeyer Flasks

  • Buchner Funnel and Filter Paper

  • Melting Point Apparatus

  • FT-IR Spectrometer

  • UV-Vis Spectrophotometer

  • ¹H NMR Spectrometer

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)
  • In a 100 mL beaker, dissolve the aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Protocol 2: Azo Coupling with this compound
  • In a 250 mL beaker, dissolve this compound (0.01 mol) in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.

  • Maintain the temperature below 5 °C and continue stirring for 30 minutes. A colored precipitate of the azo dye will form.

  • Filter the crude azo dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the pure azo dye.

  • Dry the purified dye in a desiccator and record the yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine_sol Prepare Aromatic Amine Solution diazotization Diazotization (0-5 °C) amine_sol->diazotization nitrite_sol Prepare Sodium Nitrite Solution nitrite_sol->diazotization phenol_sol Prepare this compound Solution coupling Azo Coupling (0-5 °C) phenol_sol->coupling diazotization->coupling filtration Filtration & Washing coupling->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying characterization Characterization (FT-IR, NMR, UV-Vis) drying->characterization

Caption: Experimental workflow for azo dye synthesis.

Data Presentation

The synthesized azo dyes should be characterized to confirm their structure and purity. The following tables provide a template for summarizing the key quantitative data.

Table 1: Synthesis and Physicochemical Properties of Azo Dyes Derived from this compound

Aromatic Amine UsedMolecular Formula of DyeMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Color
AnilineC₁₅H₁₅N₃O₃285.29ValueValueObserved Color
p-ToluidineC₁₆H₁₇N₃O₃299.32ValueValueObserved Color
p-NitroanilineC₁₅H₁₄N₄O₅330.29ValueValueObserved Color
Other AminesCalculatedCalculatedValueValueObserved Color

*Note: Values for Yield and Melting Point are to be determined experimentally.

Table 2: Spectroscopic Data for Characterization of Synthesized Azo Dyes

Dye (from Aromatic Amine)FT-IR (cm⁻¹) ν(N=N)FT-IR (cm⁻¹) ν(O-H)¹H NMR (δ, ppm) Aromatic ProtonsUV-Vis (λmax, nm)
Aniline~1450-1500~3200-3600Chemical ShiftsWavelength
p-Toluidine~1450-1500~3200-3600Chemical ShiftsWavelength
p-Nitroaniline~1450-1500~3200-3600Chemical ShiftsWavelength
Other DyesCharacteristic PeakCharacteristic PeakChemical ShiftsWavelength

*Note: Spectral data are to be determined from experimental analysis. The provided ranges are typical for azo compounds.[7]

Applications and Future Perspectives

Azo dyes derived from this compound may exhibit interesting biological activities and material properties. The presence of the nitro group, a known pharmacophore, suggests potential applications in medicinal chemistry. Furthermore, the tailored electronic properties of these dyes could make them suitable for use in advanced applications such as chemosensors, nonlinear optics, and as functional dyes in various materials.[1][9] Further research should focus on a comprehensive evaluation of the biological activities and physicochemical properties of this novel class of azo dyes.

Conclusion

This document provides a detailed framework for the synthesis and characterization of novel azo dyes using this compound as a versatile coupling component. The provided protocols are based on established chemical principles of diazotization and azo coupling reactions and can be adapted for a wide range of aromatic amines to generate a library of new dye molecules. The systematic characterization of these compounds will be crucial in elucidating their structure-property relationships and exploring their potential applications in various scientific and industrial fields.

References

Application Note: HPLC Analysis of 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-isopropyl-2-nitrophenol is a substituted nitrophenol of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is based on established methods for the analysis of related nitrophenolic compounds and provides a comprehensive workflow from sample preparation to data analysis.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development and validation.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC
Detector UV-Vis or Photodiode Array (PDA)
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 290 nm
Injection Vol. 10 µL

2. Reagent and Standard Preparation

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly. Use HPLC-grade acetonitrile for Mobile Phase B. Degas both mobile phases before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water) to achieve concentrations in the range of 1-100 µg/mL.

3. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Bulk Drug Substance: Dissolve a known amount of the sample in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • For Reaction Mixtures: Dilute an aliquot of the reaction mixture with acetonitrile to an appropriate concentration. Centrifuge to remove any particulate matter and filter the supernatant through a 0.45 µm syringe filter.

  • For Environmental Water Samples: Solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances. A C18 SPE cartridge can be used. Condition the cartridge with methanol (B129727) followed by water. Load the water sample, wash with water, and elute the analyte with acetonitrile.

4. Method Validation Parameters (Representative)

The following table summarizes typical validation parameters that should be assessed for this method. The values provided are representative and should be experimentally determined.

Table 2: Representative Method Validation Data

ParameterExpected Result
Retention Time ~ 5.8 min (To be determined)
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection ~ 0.1 µg/mL
Limit of Quant. ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (%Rec.) 98 - 102%

Data Presentation

Quantitative data should be organized for clear interpretation. The following table is an example of how to present calibration curve data.

Table 3: Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution/SPE) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow, Gradient) Mobile_Phase_Prep->HPLC_System Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV Detection at 290 nm Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Int Peak Integration & Analysis Data_Acq->Peak_Int Quantification Quantification (Calibration Curve) Peak_Int->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

"GC-MS method for detection of 5-isopropyl-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Detection of 5-isopropyl-2-nitrophenol.

Introduction

This compound is an aromatic organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] Its detection and quantification are essential in various fields, including environmental monitoring, industrial chemical analysis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for identifying and quantifying volatile and semi-volatile compounds such as nitrophenols.[3][4] This method offers excellent separation efficiency and definitive identification based on mass-to-charge ratio.[3]

This application note provides a detailed protocol for the analysis of this compound. Due to the polar nature of the phenolic hydroxyl group, which can cause peak tailing and reduce sensitivity, an optional derivatization step is included to improve chromatographic performance.[5][6]

Principle of the Method

The sample is first prepared by dissolution in a suitable volatile organic solvent.[3] If necessary, a derivatization reaction is performed to convert the polar hydroxyl group into a less polar, more volatile silyl (B83357) ether. The prepared sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.[3][7] Following separation, the analyte enters the mass spectrometer, where it is ionized, fragmented, and detected based on the mass-to-charge ratio (m/z) of the resulting ions.[3] This provides detailed molecular information for both qualitative identification and quantitative analysis.

Apparatus and Reagents

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler

    • Glass 1.5 mL GC autosampler vials with caps.[8]

    • Microsyringes

    • Vortex mixer

    • Centrifuge

    • Heating block (if derivatization is performed)

    • Nitrogen evaporator (optional)

  • Reagents:

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane. From this stock, create a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the same solvent. These will be used to generate a calibration curve for quantification.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. The following is a general procedure for a relatively clean sample. Complex matrices may require additional cleanup steps like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3]

  • Dissolution: Accurately weigh the sample and dissolve it in a known volume of dichloromethane to achieve an expected concentration within the calibration range (e.g., 10-100 µg/mL).[8]

  • Drying & Filtering: If the sample contains water, pass the organic extract through a small column of anhydrous sodium sulfate to dry it. Ensure the final sample is free from particles by centrifuging or filtering before transferring to a GC vial.[3][8]

  • Transfer: Transfer the final extract into a 1.5 mL glass autosampler vial for GC-MS analysis.[8]

Optional Derivatization Protocol (Trimethylsilylation)

This step is recommended to improve peak shape and sensitivity.[5]

  • Transfer 100 µL of the sample extract or standard solution into a clean autosampler vial.

  • If the solvent volume is large, evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of a non-protic solvent like hexane or ethyl acetate.

  • Add 50 µL of BSTFA + 1% TMCS.[5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes using a heating block.[5]

  • Allow the vial to cool to room temperature before placing it in the autosampler for analysis.

GC-MS Instrumental Analysis

The following tables outline the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Value
GC Column TG-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9][10]
Carrier Gas Helium, Constant Flow Mode
Flow Rate 1.0 - 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless or Split (e.g., 50:1, adjust based on concentration)[9]
Injection Volume 1 µL
Oven Program Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[5]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)
Scan Range (Full Scan) m/z 40 - 350
Data Analysis
  • Qualitative Identification: Identify the this compound peak in the total ion chromatogram (TIC) by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should show a molecular ion peak (M⁺) and characteristic fragment ions.

  • Quantitative Analysis: For quantification, use the peak area from the TIC or, for higher sensitivity and selectivity, from a Selected Ion Monitoring (SIM) chromatogram.[4] Construct a calibration curve by plotting the peak area versus concentration for the standard solutions. Determine the concentration of the analyte in the samples by interpolation from this curve.

Table 3: Suggested Ions for SIM Mode Analysis

AnalyteParent Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound181166136, 108
TMS-Derivative253238194, 73
(Note: Ions are predicted based on the structure. The molecular ion for the underivatized compound is at m/z 181. Key fragments would include loss of a methyl group [M-15]⁺ to give m/z 166, loss of the nitro group [M-45]⁺ to give m/z 136, and further fragmentation. For the TMS derivative, the molecular ion is at m/z 253, with a primary fragment from the loss of a methyl group [M-15]⁺ at m/z 238.)

Experimental Workflow Visualization

GCMS_Workflow cluster_prep start Sample Collection prep Sample Preparation start->prep dissolution Dissolution in Organic Solvent prep->dissolution analysis GC-MS Analysis processing Data Processing analysis->processing report Result Reporting processing->report dissolution->analysis derivatization Optional: Derivatization (BSTFA) dissolution->derivatization If needed derivatization->analysis

References

Application Notes and Protocols: 5-isopropyl-2-nitrophenol as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-isopropyl-2-nitrophenol as a precursor in the synthesis of high-performance polymers. While direct experimental data on the polymerization of this specific monomer is limited in publicly available literature, the protocols and data presented here are based on well-established methodologies for structurally similar nitrophenol derivatives. This document serves as a foundational guide for researchers interested in exploring the use of this compound in the development of advanced materials.

Introduction

This compound is an aromatic compound featuring a hydroxyl, a nitro, and an isopropyl group. These functional groups provide multiple reactive sites, making it a valuable building block for the synthesis of advanced polymers. The presence of the nitro group is particularly significant, as it can be utilized in nitro-displacement polymerization reactions or be reduced to an amine group, which is a key precursor for the synthesis of polybenzoxazoles. The isopropyl group can enhance the solubility and processability of the resulting polymers.

Applications in Materials Science

The primary application of this compound in materials science lies in its use as a monomer or a precursor to a monomer for the synthesis of high-performance polymers such as:

  • Polyetherimides (PEIs): These polymers are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. The nitro group on the this compound can be displaced by a phenoxide in a nucleophilic aromatic substitution reaction to form the ether linkage of the polyetherimide backbone.[1][2][3]

  • Polybenzoxazoles (PBOs): PBOs are a class of rigid-rod polymers with exceptional thermal and oxidative stability, as well as high tensile strength and modulus. The synthesis of PBOs requires o-aminophenol monomers. This compound can be readily reduced to 5-isopropyl-2-aminophenol, which can then be used as a monomer in the synthesis of PBOs.[4][5]

Physicochemical Properties

The properties of this compound are summarized in the table below. These properties are essential for designing and understanding the polymerization reactions.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Experimental Protocols

The following are detailed protocols for the synthesis of polymers using this compound as a starting material.

Protocol 1: Synthesis of 5-isopropyl-2-aminophenol

This protocol describes the reduction of the nitro group of this compound to an amine group, a necessary step for the synthesis of polybenzoxazoles.

Materials:

  • This compound

  • Hydrazine (B178648) monohydrate

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Slowly add hydrazine monohydrate to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure 5-isopropyl-2-aminophenol.

Protocol 2: Synthesis of a Polybenzoxazole (PBO)

This protocol outlines the synthesis of a PBO from the 5-isopropyl-2-aminophenol synthesized in Protocol 1 and a commercially available diacid chloride.

Materials:

  • 5-isopropyl-2-aminophenol

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 5-isopropyl-2-aminophenol in anhydrous NMP.

  • Cool the solution to 0°C using an ice bath.

  • Add terephthaloyl chloride to the solution portion-wise, followed by the slow addition of anhydrous pyridine.

  • Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature for 24 hours to form the poly(o-hydroxyamide) precursor.

  • Precipitate the precursor polymer by pouring the reaction mixture into a large volume of methanol (B129727).

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • For thermal cyclization, heat the precursor polymer under a nitrogen atmosphere at a programmed rate up to 300-350°C to induce the formation of the polybenzoxazole structure.

Protocol 3: Synthesis of a Polyetherimide (PEI) via Nitro-Displacement

This protocol describes the synthesis of a PEI using this compound and a bisphenol in a nitro-displacement polymerization.

Materials:

  • This compound (or a dinitro-functionalized derivative for polymerization)

  • Bisphenol A

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Dean-Stark trap

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a three-necked flask equipped with a Dean-Stark trap and a condenser, combine Bisphenol A, K₂CO₃, DMAc, and toluene.

  • Heat the mixture to reflux to azeotropically remove water, forming the potassium salt of Bisphenol A.

  • After the formation of the bisphenate, cool the reaction mixture and add the dinitro monomer derived from this compound.

  • Heat the reaction mixture to a temperature of 160-180°C to effect the nitro-displacement polymerization.

  • Monitor the polymerization by the increase in viscosity of the solution.

  • After the desired molecular weight is achieved, cool the reaction mixture and precipitate the polymer in methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol and water, and dry under vacuum.

Visualizations

Synthesis Workflow for Polybenzoxazole

PBO_Synthesis cluster_start Starting Material cluster_reduction Reduction cluster_polymerization Polycondensation cluster_cyclization Thermal Cyclization 5_isopropyl_2_nitrophenol This compound 5_isopropyl_2_aminophenol 5-isopropyl-2-aminophenol 5_isopropyl_2_nitrophenol->5_isopropyl_2_aminophenol H2, Pd/C Poly_o_hydroxyamide Poly(o-hydroxyamide) 5_isopropyl_2_aminophenol->Poly_o_hydroxyamide + Diacid Chloride Polybenzoxazole Polybenzoxazole (PBO) Poly_o_hydroxyamide->Polybenzoxazole Heat

Caption: Workflow for the synthesis of Polybenzoxazole from this compound.

Logical Relationship for Polymer Selection

Polymer_Selection Start Desired Polymer Property High_Thermal_Stability High Thermal Stability Start->High_Thermal_Stability Good_Mechanical_Properties Good Mechanical Properties Start->Good_Mechanical_Properties Chemical_Resistance Chemical Resistance Start->Chemical_Resistance Processability Good Processability Start->Processability PBO Polybenzoxazole (PBO) High_Thermal_Stability->PBO PEI Polyetherimide (PEI) High_Thermal_Stability->PEI Good_Mechanical_Properties->PBO Good_Mechanical_Properties->PEI Chemical_Resistance->PEI Processability->PEI

Caption: Decision tree for selecting a polymer synthesis route based on desired properties.

References

Application Notes and Protocols: Antimicrobial Screening of 5-isopropyl-2-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive set of standardized protocols for the synthesis, antimicrobial screening, and preliminary mechanism-of-action studies for novel 5-isopropyl-2-nitrophenol derivatives.

Introduction: The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. Phenolic compounds, widely distributed in nature, are known for their diverse biological activities, including antimicrobial properties.[1] The core structure of this compound, a derivative of thymol's isomer, presents an interesting scaffold for chemical modification to explore new antimicrobial leads. The introduction of a nitro group and further derivatization can significantly modulate the electronic and lipophilic properties, potentially enhancing antimicrobial efficacy.

This document outlines detailed methodologies for the systematic evaluation of this compound derivatives against a panel of pathogenic microorganisms. The protocols provided are based on established and widely accepted methods for antimicrobial susceptibility testing.

Synthesis of this compound Derivatives

A plausible synthetic route to obtain the core structure, this compound, starts from 3-isopropylphenol (B134271).[2] Derivatives can then be synthesized by targeting the phenolic hydroxyl group.

Protocol 1.1: Synthesis of this compound

  • Dissolve 3-isopropylphenol in methylene (B1212753) chloride.

  • Add sodium nitrate (B79036) to the solution.

  • Slowly add sulfuric acid (3M) to the mixture, followed by a catalytic amount of sodium nitrite.[2]

  • Allow the mixture to stir at room temperature for 24 hours.

  • Perform a work-up by diluting with methylene chloride and extracting with water.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and evaporate the solvent.[2]

  • Purify the resulting solid by column chromatography on silica (B1680970) gel to yield this compound.[2]

Protocol 1.2: General Synthesis of Derivatives (e.g., O-Alkylation)

  • To a solution of this compound in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃ or NaH) to deprotonate the phenolic hydroxyl group.

  • Add the desired alkylating agent (e.g., an alkyl halide, R-X).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired derivative.

A 3-Isopropylphenol B Nitration (NaNO₂, H₂SO₄) A->B Step 1 C This compound (Core Structure) B->C D Deprotonation (Base, e.g., K₂CO₃) C->D Step 2a E Alkylation / Acylation (R-X) D->E Step 2b F Derivative Library E->F

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols for Antimicrobial Screening

The following are standardized protocols for determining the antimicrobial activity of the synthesized compounds.

Test Microorganisms

A panel of clinically relevant microorganisms should be used, including:

  • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound (e.g., at 1024 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Preparation of Microbial Inoculum:

    • From a fresh 18-24 hour agar (B569324) plate, select several isolated colonies and suspend them in sterile saline or broth.[5]

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • Use sterile 96-well microtiter plates.[6]

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions. This will create a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension. The final volume in each well will be 200 µL.

    • Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 30°C for 24-48 hours for yeast.[4][6]

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation.[3][5]

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration that results in no microbial growth on the subculture plates.

Data Presentation

Quantitative data from the antimicrobial screening should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicans
Parent (Cpd 1) 12864256>512256
Derivative A 321612825664
Derivative B 1686412832
Derivative C 6432256>512128
Ciprofloxacin 10.50.251-
Fluconazole ----8

Parent (Cpd 1): this compound. Ciprofloxacin and Fluconazole are standard controls.

Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) of this compound Derivatives (µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
Parent (Cpd 1) 256128>512>512
Derivative A 6432256>512
Derivative B 3216128256
Derivative C 12864>512>512

Visualization of Experimental Workflow and Mechanism

cluster_synthesis Compound Synthesis & Prep cluster_screening Antimicrobial Screening cluster_analysis Data Analysis A Synthesize Derivatives B Purify & Characterize A->B C Prepare Stock Solutions B->C E Perform Broth Microdilution (96-well plate) C->E D Prepare Microbial Inoculum (0.5 McFarland) D->E F Incubate Plates (18-24h) E->F G Determine MIC F->G H Subculture from Clear Wells G->H I Incubate Agar Plates H->I J Determine MBC I->J K Tabulate & Analyze Data J->K

Caption: Workflow for antimicrobial screening of novel compounds.

Hypothesized Mechanism of Action

Phenolic compounds often exert their antimicrobial effects by disrupting the integrity and function of the microbial cell membrane.[7] The hydrophobic nature of the isopropyl group facilitates partitioning into the lipid bilayer, while the polar phenol (B47542) and nitro groups can interact with membrane proteins and phospholipids. This can lead to increased membrane permeability, leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death.[7]

cluster_cell Microbial Cell membrane Cell Membrane Lipid Bilayer Membrane Proteins membrane:p2->membrane:p2 Disruption of Protein Function cytoplasm Cytoplasm (Ions, ATP, Metabolites) membrane->cytoplasm Increased Permeability & Leakage of Contents death Cell Death cytoplasm->death Dissipation of Ion Gradients & ATP Depletion compound Phenolic Compound (this compound derivative) compound->membrane:p1 Partitioning into Lipid Bilayer

Caption: Hypothesized mechanism of action for phenolic antimicrobial compounds.

References

Application Notes and Protocols: Nitration of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the nitration of 3-isopropylphenol (B134271). The described methodology is based on established procedures for the nitration of substituted phenols, offering a robust starting point for the synthesis of nitro-3-isopropylphenol derivatives. These compounds can serve as valuable intermediates in the development of novel pharmaceuticals and other fine chemicals. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, temperature control, workup, and purification of the resulting isomers. Additionally, a discussion on the expected regioselectivity and a summary of hypothetical quantitative data are presented to guide researchers in their synthetic efforts.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The introduction of a nitro group onto an aromatic ring provides a versatile functional handle that can be further transformed into other functionalities, such as amines, or utilized for its electron-withdrawing properties. 3-Isopropylphenol is a substituted phenol (B47542) with both a hydroxyl and an isopropyl group on the aromatic ring. Both of these substituents are ortho-, para-directing, which suggests that nitration will primarily yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-isopropylphenol. The precise ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions. This application note details a laboratory-scale procedure for the nitration of 3-isopropylphenol using a mixture of nitric acid and sulfuric acid.

Predicted Signaling Pathway: Electrophilic Aromatic Substitution

The nitration of 3-isopropylphenol proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, followed by the attack of the electron-rich aromatic ring on the electrophile, and subsequent re-aromatization.

Nitration_Mechanism cluster_generation Nitronium Ion Generation cluster_substitution Electrophilic Attack and Re-aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2NO3_plus->NO2_plus - H₂O H2O H₂O phenol 3-Isopropylphenol sigma_complex Arenium Ion (Sigma Complex) phenol->sigma_complex + NO₂⁺ product Nitro-3-isopropylphenol sigma_complex->product - H⁺

Caption: Mechanism of electrophilic nitration of 3-isopropylphenol.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of substituted phenols, particularly m-cresol.[1][2]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry beaker, carefully add a calculated amount of concentrated sulfuric acid.

    • Place the beaker in an ice-salt bath and allow the acid to cool to below 5 °C.

    • Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Nitration Reaction:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-isopropylphenol in a minimal amount of a suitable inert solvent like dichloromethane or use it neat if it is a liquid at the reaction temperature.

    • Cool the flask containing the 3-isopropylphenol solution to -5 °C to 0 °C using an ice-salt bath.[1]

    • Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred 3-isopropylphenol solution.

    • Carefully monitor the internal temperature and maintain it between -5 °C and 0 °C.[1] A rise in temperature can lead to the formation of undesired byproducts.

    • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely. The nitrated products may separate as a solid or an oily layer.

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

    • If an oil forms, transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts and wash them with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification:

    • The crude product will be a mixture of isomers (primarily 2-nitro-, 4-nitro-, and 6-nitro-3-isopropylphenol).

    • Separation of these isomers can be achieved by column chromatography on silica gel.

    • A suitable eluent system, such as a gradient of hexane and ethyl acetate, can be used to separate the isomers based on their polarity. The separation should be monitored by TLC.

    • Collect the fractions containing each purified isomer and remove the solvent to yield the final products.

Experimental Workflow

Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix dissolve_phenol Dissolve 3-Isopropylphenol start->dissolve_phenol nitration Slowly Add Nitrating Mixture (Maintain Temp < 5°C) prep_nitrating_mix->nitration cool_reactants Cool Reactants to 0°C dissolve_phenol->cool_reactants cool_reactants->nitration stir Stir at 0°C for 30-60 min nitration->stir quench Quench with Ice Water stir->quench extraction Extraction with Organic Solvent quench->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry with MgSO₄ and Evaporate wash->dry purify Purify by Column Chromatography dry->purify end End (Isolated Isomers) purify->end

Caption: Experimental workflow for the nitration of 3-isopropylphenol.

Data Presentation

The following table presents hypothetical quantitative data for the nitration of 3-isopropylphenol. The yields and isomer ratios are estimates based on typical outcomes for the nitration of similar substituted phenols and should be determined experimentally for this specific reaction.

ParameterValueReference
Starting Material 3-Isopropylphenol-
Nitrating Agent HNO₃ / H₂SO₄[1]
Reaction Temperature 0 °C[1]
Overall Yield 75 - 85% (Hypothetical)-
Isomer Distribution
2-Nitro-3-isopropylphenol20 - 30% (Hypothetical)-
4-Nitro-3-isopropylphenol40 - 50% (Hypothetical)-
6-Nitro-3-isopropylphenol25 - 35% (Hypothetical)-

Discussion

The regioselectivity of the nitration of 3-isopropylphenol is governed by the directing effects of the hydroxyl and isopropyl groups. The hydroxyl group is a strongly activating, ortho-, para-director. The isopropyl group is a weakly activating, ortho-, para-director. The positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions ortho and para to the isopropyl group are 2, 4, and 5. The combined directing effects strongly favor substitution at the 2, 4, and 6 positions. Steric hindrance from the bulky isopropyl group may influence the ratio of the ortho (2- and 6-) versus the para (4-) substituted products. It is anticipated that the 4-nitro isomer will be a major product due to less steric hindrance compared to the ortho positions.

Precise control of the reaction temperature is crucial for achieving good yields and minimizing the formation of dinitrated and oxidation byproducts.[1] The workup procedure is designed to remove the strong acid catalyst and isolate the crude product mixture. Subsequent purification by column chromatography is necessary to separate the individual isomers for characterization and further use.

Conclusion

The provided protocol offers a comprehensive guide for the nitration of 3-isopropylphenol. While the quantitative data presented is hypothetical, the experimental procedure is based on well-established methods for the nitration of analogous compounds. Researchers and scientists can utilize this application note as a foundation for their synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve the desired yields and isomer distribution for their specific applications in drug development and other areas of chemical research.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 5-isopropyl-2-nitrophenol.

Troubleshooting Guide

Challenges in the synthesis of this compound primarily revolve around achieving high regioselectivity and yield, while avoiding the formation of unwanted isomers and byproducts. The starting material for this synthesis is typically 3-isopropylphenol (B134271). The hydroxyl group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. This leads to potential nitration at positions 2, 4, and 6. The desired product is the 2-nitro isomer.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Oxidation of the phenol (B47542): Phenols are susceptible to oxidation by strong nitrating agents, leading to the formation of tarry byproducts and benzoquinone derivatives.[1]- Maintain low reaction temperatures (0-5 °C) to minimize oxidation.[2]- Use milder nitrating agents such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) with NaHCO₃ or ammonium nitrate with potassium hydrogen sulfate (B86663) (NH₄NO₃/KHSO₄).[3][4]- Add the nitrating agent slowly and ensure vigorous stirring to dissipate heat.[2]
Over-nitration: The activated ring can undergo further nitration to form dinitro or trinitro derivatives.- Use a stoichiometric amount of the nitrating agent.- Control the reaction time carefully and monitor the progress using Thin Layer Chromatography (TLC).[4]
Incomplete reaction: Insufficient reaction time or inadequate mixing can lead to low conversion of the starting material.- Increase the reaction time, but monitor for byproduct formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture.[2]
Poor Regioselectivity (Formation of Isomeric Byproducts) Formation of 5-isopropyl-4-nitrophenol and/or 3-isopropyl-2-nitrophenol: The electronic and steric effects of both the hydroxyl and isopropyl groups influence the position of nitration.- Choice of Nitrating Agent: Employ nitrating systems known for high ortho-selectivity. For instance, CAN in the presence of NaHCO₃ has shown high regioselectivity for ortho-nitration of 3-substituted phenols.[3]- Reaction Temperature: Lower temperatures generally favor the kinetically controlled ortho-product.[5]- Solvent Effects: The polarity of the solvent can influence the isomer ratio. Experiment with a range of solvents to optimize for the desired isomer.[4]
Steric Hindrance: While the 2-position is sterically hindered by the adjacent isopropyl group, electronic effects of the hydroxyl group often dominate. However, bulky nitrating agents may favor the less hindered 4- or 6-positions.- Use less sterically demanding nitrating agents.
Formation of Tarry/Polymeric Byproducts Uncontrolled exothermic reaction: Nitration reactions can be highly exothermic, leading to polymerization and decomposition.[6]- Maintain strict temperature control using an ice bath or other cooling system.[2]- Add the nitrating agent dropwise to the phenol solution.[7]
High concentration of reactants: High concentrations can promote side reactions.[2]- Use a more dilute solution of the phenol.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound and why?

A1: The most common starting material is 3-isopropylphenol. The hydroxyl group at position 1 strongly directs electrophilic substitution to its ortho (positions 2 and 6) and para (position 4) positions. The isopropyl group at position 3 also directs to its ortho (positions 2 and 4) and para (position 6) positions. The convergence of these directing effects on position 2, which is ortho to the strongly activating hydroxyl group, makes the formation of this compound feasible, although regioselectivity can be a challenge.

Q2: I am getting a very low yield (around 25-30%) using a traditional sodium nitrate/sulfuric acid method. How can I improve this?

A2: Low yields with traditional strong acid nitration are common due to oxidation and byproduct formation.[7] To improve the yield, consider switching to a milder, more regioselective nitrating system. Systems like CAN/NaHCO₃ or NH₄NO₃/KHSO₄ have been reported to give high yields of ortho-nitrophenols.[3][4] Optimizing reaction conditions such as temperature (keeping it low), reaction time, and solvent can also significantly enhance the yield.[5]

Q3: How can I effectively separate this compound from its isomers?

A3: Separation of nitrophenol isomers is typically achieved using column chromatography on silica (B1680970) gel.[7] A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often effective, with the polarity adjusted to achieve good separation. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before performing the column. Recrystallization can also be a useful technique for purifying the desired isomer if a suitable solvent is found.

Q4: What are the key safety precautions to take during the nitration of 3-isopropylphenol?

A4: Nitration reactions are potentially hazardous. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strictly controlling the reaction temperature, as the reaction can be highly exothermic.

  • Adding the nitrating agent slowly and carefully.

  • Being aware of the corrosive and oxidizing nature of the reagents used.

Experimental Protocols

Protocol 1: Synthesis using Sodium Nitrate and Sulfuric Acid

This method has a reported low yield but serves as a baseline traditional approach.

Materials:

  • 3-isopropylphenol

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium nitrite (B80452) (NaNO₂), catalytic amount

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 mL of dichloromethane.

  • Add 2.06 g (24 mmol) of sodium nitrate to the solution.

  • Slowly add 25 mL of 3M sulfuric acid, followed by a catalytic amount of sodium nitrite.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and extract with water.

  • Dry the organic layer over anhydrous MgSO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a 4% MeOH/CH₂Cl₂ eluent to yield this compound (1.09 g, 27% yield).[7]

Protocol 2: High-Regioselectivity Ortho-Nitration using Cerium (IV) Ammonium Nitrate (CAN)

This protocol is adapted from a general method for the ortho-nitration of phenols and is expected to provide a higher yield and regioselectivity.[3]

Materials:

  • 3-isopropylphenol

  • Cerium (IV) ammonium nitrate (CAN)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

  • To a stirred mixture of 3-isopropylphenol (3.5 mmol) and NaHCO₃ (1.0 g) in 40 mL of anhydrous acetonitrile at room temperature, add CAN (3.84 g, 7.0 mmol).

  • Stir the resulting mixture for 30 minutes. The disappearance of the yellow color of CAN indicates reaction completion.

  • Filter the mixture and wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Nitrating Agents for Phenols

Nitrating Agent/SystemTypical ConditionsAdvantagesDisadvantagesReported Yields (General Phenols)
HNO₃/H₂SO₄ Concentrated acids, low temperatureInexpensive and readily availableLow regioselectivity, strong oxidizing conditions, formation of tarry byproducts, harsh reaction conditions.[6]Variable, often moderate to low for specific isomers.
NaNO₃/H₂SO₄/NaNO₂ Dichloromethane, 24h at room temp.Milder than mixed acidsLow yield for specific isomer (27% for this compound).[7]27%[7]
CAN/NaHCO₃ Acetonitrile, 30 min at room temp.High ortho-regioselectivity, mild conditions, high yields, rapid reaction.[3]CAN is more expensive than traditional nitrating agents.72-95% for various substituted phenols.[3]
NH₄NO₃/KHSO₄ Acetonitrile, refluxGood to excellent yields, high ortho-regioselectivity, uses inexpensive and easy-to-handle reagents.[4]Requires reflux temperature.Good to excellent yields for various phenols.[4]
Cu(NO₃)₂·3H₂O THF, 50 °CInexpensive, good yields.[8]Moderate regioselectivity, requires heating.67-90% for various phenolic compounds.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 3-isopropylphenol in appropriate solvent add_reagent Slowly add nitrating agent at controlled temperature prep->add_reagent react Stir for specified time and monitor by TLC add_reagent->react quench Quench reaction react->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography characterize Characterize pure product (NMR, MS) chromatography->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic decision decision issue issue solution solution start Experiment Complete check_yield Check Yield start->check_yield low_yield Low Yield check_yield->low_yield < Desired check_purity Check Purity (TLC/NMR) check_yield->check_purity ≥ Desired solution_yield Use milder nitrating agent (e.g., CAN/NaHCO3) Optimize temperature and time low_yield->solution_yield impure Impure Product (Isomers/Byproducts) check_purity->impure No success Successful Synthesis check_purity->success Yes solution_purity Optimize regioselectivity (temp., solvent) Purify by column chromatography impure->solution_purity

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-isopropyl-2-nitrophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material and a common method for synthesizing this compound?

A common starting material for the synthesis of this compound is 4-isopropylphenol (B134273). The synthesis is typically achieved through an electrophilic aromatic substitution reaction, specifically nitration. A standard laboratory method involves the nitration of 4-isopropylphenol using a nitrating agent in the presence of an acid catalyst.

Q2: I am getting a very low yield of this compound. What are the most likely reasons?

Low yields in the nitration of 4-isopropylphenol can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the ratio of reactants are critical. Phenols are highly activated rings and can be prone to over-nitration or oxidation under harsh conditions.

  • Choice of Nitrating Agent and Catalyst: The strength and concentration of the nitrating agent and the type of catalyst used significantly impact the reaction's efficiency and selectivity.

  • Side Reactions: The formation of unwanted isomers (e.g., 4-isopropyl-3-nitrophenol) and byproducts from oxidation or nitrodeisopropylation can consume the starting material and reduce the yield of the desired product.[1]

  • Inefficient Purification: Poor separation of the desired product from isomers and other impurities during workup and purification can lead to product loss.

Q3: What are the common side products I should be aware of during the synthesis of this compound?

The primary side products in the nitration of 4-isopropylphenol include:

  • Isomeric Products: The formation of other nitrated isomers, such as 4-isopropyl-3-nitrophenol and 2-isopropyl-4-nitrophenol, is a common issue.

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored, tarry byproducts, especially under strong nitrating conditions.

  • Dinitrated Products: Over-nitration can lead to the formation of dinitrated isopropylphenols.

  • Nitrodeisopropylation Products: Under certain acidic conditions, the isopropyl group can be cleaved from the aromatic ring, leading to the formation of 4-nitrophenol.[1]

Q4: How can I minimize the formation of unwanted isomers?

Minimizing isomer formation requires careful control over reaction conditions and the choice of reagents. Strategies include:

  • Milder Nitrating Agents: Employing milder nitrating agents can improve regioselectivity.

  • Catalyst Selection: The use of specific solid acid catalysts or phase-transfer catalysts can direct the nitration to the desired position.

  • Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Reaction temperature is too high or too low. Optimize the reaction temperature. For many phenol (B47542) nitrations, a low temperature (e.g., 0-10 °C) is preferred to minimize side reactions. Monitor the temperature closely throughout the reaction.
Inappropriate nitrating agent or catalyst. Consider alternative nitrating systems. A combination of a metal nitrate (B79036) (e.g., NaNO₃) with a solid acid catalyst (e.g., Mg(HSO₄)₂) in a solvent like dichloromethane (B109758) can offer milder conditions and potentially higher yields.[2][3]
Incorrect stoichiometry of reactants. Carefully control the molar ratio of the nitrating agent to 4-isopropylphenol. An excess of the nitrating agent can lead to over-nitration.
Reaction time is not optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields.
Oxidation of the starting material or product. Use a more dilute solution of the nitrating agent and maintain a low reaction temperature. The addition of the nitrating agent should be slow and controlled.
Problem 2: Formation of Multiple Isomers
Possible Cause Troubleshooting Steps
Harsh reaction conditions. Employ milder reaction conditions. This includes using lower temperatures and less concentrated acids.
Non-selective nitrating agent. Explore regioselective nitrating systems. For example, the use of a solid acid catalyst like wet SiO₂ with NaNO₃ and Mg(HSO₄)₂ has been shown to provide good yields for the nitration of other substituted phenols.[2][3]
Inefficient purification. Optimize the purification method. Column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) is often effective for separating isomers. Careful monitoring with TLC is crucial to identify and isolate the correct fractions.

Data Presentation

Table 1: Comparison of Synthetic Methods for Nitrophenols

Starting MaterialNitrating Agent/CatalystSolventReaction TimeYield (%)Reference
3-Isopropylphenol (B134271)Sodium nitrate, Sulfuric acid, Sodium nitrite (B80452)Dichloromethane24 h27[4][5]
4-Hydroxycumene (4-Isopropylphenol)70% Nitric acidWater40 minHigh (exact % not specified)[5]
PhenolMg(HSO₄)₂/NaNO₃/wet SiO₂Dichloromethane30 min26 (p-isomer), 36 (o-isomer)[2][3]
4-ChlorophenolMg(HSO₄)₂/NaNO₃/wet SiO₂Dichloromethane130 min78[3]
4-BromophenolMg(HSO₄)₂/NaNO₃/wet SiO₂Dichloromethane90 min70[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-isopropylphenol[4][5]

Materials:

  • 3-isopropylphenol

  • Dichloromethane (CH₂Cl₂)

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium nitrite (NaNO₂)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 ml of dichloromethane.

  • Add 2.06 g (24 mmol) of sodium nitrate to the solution.

  • Add 25 mL of 3M sulfuric acid, followed by a catalytic amount of sodium nitrite.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and extract with water.

  • Dry the organic layer over magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (4% MeOH/CH₂Cl₂) to obtain this compound.

    • Reported Yield: 1.09 g (27%)

Protocol 2: Proposed High-Yield Synthesis using a Solid Acid Catalyst (Adapted from a general method for phenols)[2][3]

Materials:

  • 4-isopropylphenol

  • Magnesium bisulfate (Mg(HSO₄)₂)

  • Sodium nitrate (NaNO₃)

  • Wet silica gel (SiO₂) (50% w/w)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4-isopropylphenol (1 mmol) in dichloromethane (10 mL), add Mg(HSO₄)₂ (1 mmol), NaNO₃ (1 mmol), and wet SiO₂ (0.2 g).

  • Stir the heterogeneous mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture.

  • Wash the residue with dichloromethane (2 x 10 mL).

  • Combine the filtrates and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent by distillation.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow Start Start: 4-Isopropylphenol Nitration Nitration (e.g., NaNO3/Mg(HSO4)2/wet SiO2 in CH2Cl2) Start->Nitration Reaction Workup Work-up (Filtration, Washing) Nitration->Workup Quenching Purification Purification (Column Chromatography) Workup->Purification Crude Product Product Product: this compound Purification->Product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

TroubleshootingYield LowYield Low Yield of Product Cause1 Suboptimal Temperature? LowYield->Cause1 Cause2 Incorrect Reagents? LowYield->Cause2 Cause3 Side Reactions? LowYield->Cause3 Solution1 Optimize Temperature (e.g., 0-10 °C) Cause1->Solution1 Solution Solution2 Use Milder Nitrating System (e.g., Solid Acid Catalyst) Cause2->Solution2 Solution Solution3 Control Stoichiometry & Monitor Reaction by TLC Cause3->Solution3 Solution

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 5-Isopropyl-2-Nitrophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-isopropyl-2-nitrophenol using column chromatography.

Experimental Workflow for Purification

Purification_Workflow Experimental Workflow for the Column Chromatography Purification of this compound cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Determine optimal solvent system) Slurry 2. Prepare Silica (B1680970) Gel Slurry TLC->Slurry Optimal solvent identified Pack 3. Pack the Column Slurry->Pack Sample 4. Prepare and Load Sample (Wet or Dry Loading) Pack->Sample Column is ready Elute 5. Elute with Mobile Phase Sample->Elute Sample loaded Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze All fractions collected Combine 8. Combine Pure Fractions Analyze->Combine Pure fractions identified Evaporate 9. Solvent Evaporation Combine->Evaporate Characterize 10. Characterize Pure Product (NMR, MS, IR) Evaporate->Characterize Pure compound isolated

Caption: A standard workflow for the purification of this compound using column chromatography.

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound. The selection of the mobile phase should be optimized beforehand using Thin-Layer Chromatography (TLC).

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (e.g., hexanes, ethyl acetate (B1210297), dichloromethane, methanol)

  • Glass chromatography column

  • Sand

  • Collection tubes or flasks

Methodology:

  • Mobile Phase Selection:

    • Perform TLC analysis to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[1]

    • A common starting point for nitrophenols is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1][2]

    • One documented system for purifying this compound is 4% methanol (B129727) in dichloromethane.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.[1]

    • Pour the slurry into the column and allow it to settle, ensuring a uniform and crack-free stationary phase. A layer of sand can be added to the bottom before packing and to the top after packing to protect the silica bed.[4][5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase.[4] Using a pipette, carefully add the solution to the top of the silica gel.[4]

    • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the packed column.[1][4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.[4]

    • Apply pressure (if using flash chromatography) or let gravity pull the solvent through the column.[5]

    • Begin collecting fractions in separate tubes. The optimal flow rate should be fast enough to avoid band broadening due to diffusion but slow enough to allow for equilibration.[4]

  • Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure desired compound.

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.[2][5]

Quantitative Data Summary

ParameterValue / RangeNotes
Molecular Formula C9H11NO3[3][6]
Molecular Weight 181.19 g/mol [3][6][7]
Stationary Phase Silica GelStandard for normal-phase chromatography of polar compounds.
Mobile Phase Example 4% Methanol in DichloromethaneA specific system used for the purification of this compound.[3]
Alternative Mobile Phases Hexane-Ethyl Acetate GradientA common system for separating compounds of moderate polarity.[2]
Recommended Rf on TLC ~0.2 - 0.4Provides good separation on a column.[1]
Computed XLogP3 2.5 - 3.1Indicates moderate lipophilicity.[6][7]

Troubleshooting Guide & FAQs

Q1: My compound is not moving off the column. What should I do?

A: This typically indicates that the mobile phase is not polar enough.

  • Solution: Gradually increase the polarity of your eluent. For instance, if you are using a hexane (B92381)/ethyl acetate system, slowly increase the percentage of ethyl acetate. If using a system like dichloromethane/methanol, a small increase in the methanol percentage can significantly increase polarity.

  • Possible Issue: The compound may have decomposed on the silica gel.[8] Phenols can sometimes be sensitive to acidic silica. You can test for stability by spotting your compound on a TLC plate, letting it sit for a while, and then eluting to see if degradation spots appear.[8] If it is unstable, consider using deactivated silica gel or a different stationary phase like alumina.[8]

Q2: All my fractions are mixed, even though the separation looked good on TLC.

A: This can happen for several reasons.

  • Solution 1 (Overloading): You may have loaded too much sample onto the column. This leads to broad bands that overlap. Reduce the amount of crude material relative to the amount of silica gel.

  • Solution 2 (Poor Packing): The column may have been packed improperly, leading to channels or cracks in the silica bed. This results in an uneven solvent front and poor separation. Ensure the silica is packed uniformly without any air bubbles or cracks.

  • Solution 3 (Loading Technique): If the initial band of the sample at the top of the column is too wide, it will lead to poor separation. Ensure you dissolve the sample in the absolute minimum amount of solvent for loading.[4] If solubility is an issue, dry loading is recommended.[4]

Q3: The compound is eluting too quickly (in the solvent front). How can I fix this?

A: This means your mobile phase is too polar, causing the compound to have a very high Rf value.

  • Solution: Start with a much less polar solvent system. For example, begin with pure hexane and gradually add small amounts of ethyl acetate. Always aim for an initial Rf value between 0.2 and 0.4 on TLC for the best separation.[1]

Q4: I'm having trouble dissolving the crude sample for loading.

A: this compound has moderate polarity. If it doesn't dissolve well in the non-polar mobile phase, you have a couple of options.

  • Solution 1: Dissolve the sample in a slightly more polar solvent (like dichloromethane) than your mobile phase, but use the absolute minimum volume.[4] Be aware that this can sometimes disrupt the separation at the top of the column.

  • Solution 2 (Recommended): Use the dry loading technique described in the protocol.[4] This is often the best method for samples with limited solubility in the eluent.

Q5: The column is running very slowly or has stopped completely.

A: This indicates a blockage or excessive pressure buildup.

  • Possible Cause 1 (Fine Particles): The silica gel may contain very fine particles that are clogging the frit at the bottom of the column. Using a layer of sand at the bottom can help prevent this.

  • Possible Cause 2 (Precipitation): The compound or an impurity may have crystallized or precipitated at the top of the column, blocking solvent flow.[8] This can happen if the sample is not fully soluble in the mobile phase. You may need to pre-purify the sample or use a wider column.[8]

  • Possible Cause 3 (Improper Packing): Packing the column too tightly can restrict flow. Ensure the silica is settled but not overly compressed.

References

Technical Support Center: Side Reactions in the Nitration of Isopropylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nitration of isopropylphenols is a critical step in the synthesis of various valuable compounds. However, this reaction is often plagued by the formation of undesirable side products, leading to reduced yields and complex purification processes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nitration of isopropylphenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the nitration of isopropylphenols?

A1: The main side reactions encountered are:

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the formation of colored byproducts, including benzoquinone derivatives and tarry or polymeric substances. This is a common issue in phenol (B47542) nitration.[1]

  • Polysubstitution: The activating nature of the hydroxyl and isopropyl groups can facilitate the introduction of multiple nitro groups onto the aromatic ring, resulting in the formation of dinitro or trinitro derivatives.

  • Nitrodeisopropylation (ipso-attack): The nitronium ion can attack the carbon atom bearing the isopropyl group, leading to the displacement of the isopropyl group and the formation of a nitrophenol. For instance, the nitration of 4-isopropylphenol (B134273) can yield 4-nitrophenol (B140041) as a byproduct.[2]

Q2: How can I minimize the oxidation of the phenol during nitration?

A2: To reduce oxidation, consider the following strategies:

  • Lower the reaction temperature: Conducting the reaction at low temperatures, for example, in an ice bath, can significantly suppress oxidation.

  • Use dilute nitric acid: Employing a more dilute solution of nitric acid can reduce its oxidizing potential.[1]

  • Slow addition of the nitrating agent: Adding the nitrating agent gradually with efficient stirring helps to control the reaction exotherm and minimize localized overheating.

Q3: What conditions favor selective mononitration and prevent polysubstitution?

A3: Achieving selective mononitration requires careful control over the reaction conditions:

  • Control Stoichiometry: Use a controlled molar ratio of the nitrating agent to the isopropylphenol.

  • Mild Reaction Conditions: The use of dilute nitric acid at low temperatures is a common method to favor the formation of mononitro-isomers.[1]

  • Heterogeneous Catalysis: Employing solid acid catalysts can enhance selectivity for mononitration under milder, heterogeneous conditions.[3][4]

Q4: What is ipso-attack, and how does it lead to nitrodeisopropylation in isopropylphenols?

A4: Ipso-attack is an electrophilic aromatic substitution reaction where the incoming electrophile (in this case, the nitronium ion, NO₂⁺) attacks a ring position that is already substituted by a group other than hydrogen. In the case of isopropylphenols, the nitronium ion can attack the carbon atom to which the isopropyl group is attached. The resulting intermediate can then lose the isopropyl group (often as a propylene (B89431) molecule or an isopropyl cation) to yield a nitrophenol. For example, the nitration of 4-isopropyltoluene can lead to nitrodeisopropylation.[2]

Troubleshooting Guides

Problem 1: My reaction mixture turns dark brown or black, and I have a low yield of the desired nitrated isopropylphenol.

Possible CauseTroubleshooting Step
Oxidation of the phenol 1. Lower the reaction temperature: Ensure the reaction is maintained at a low temperature (e.g., 0-5 °C) using an ice bath. 2. Use a more dilute nitric acid solution: This reduces the oxidizing strength of the nitrating mixture.[1] 3. Add the nitrating agent slowly and with vigorous stirring: This helps to dissipate heat and prevent localized high concentrations of the oxidizing agent.
Reaction is too vigorous 1. Dilute the reaction mixture: Using a suitable solvent can help to moderate the reaction rate. 2. Control the rate of addition: Add the nitrating agent dropwise or in small portions over an extended period.

Problem 2: I am obtaining a significant amount of dinitrated or trinitrated products.

Possible CauseTroubleshooting Step
Excessive nitrating agent 1. Use a stoichiometric amount of the nitrating agent: Carefully calculate and use a 1:1 molar ratio of the nitrating agent to the isopropylphenol for mononitration.
Reaction temperature is too high 1. Maintain a low reaction temperature: Higher temperatures can promote further nitration of the initially formed mononitro product.
Prolonged reaction time 1. Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and stop the reaction once the desired product is formed.

Problem 3: My product mixture contains a significant amount of the corresponding nitrophenol without the isopropyl group (e.g., 4-nitrophenol from 4-isopropylphenol).

Possible CauseTroubleshooting Step
Ipso-attack and nitrodeisopropylation 1. Modify the nitrating agent: Consider using a milder nitrating agent or different reaction conditions that may disfavor ipso-attack. 2. Control the acidity of the medium: The extent of nitrodeisopropylation can be influenced by the concentration of sulfuric acid.[2] Experiment with different concentrations to find the optimal balance.

Quantitative Data

The product distribution in the nitration of isopropylphenols is highly dependent on the reaction conditions. The following table summarizes some reported yields, highlighting the potential for side product formation.

SubstrateNitrating Agent/ConditionsDesired ProductYield (%)Side Product(s)Reference
2,6-Diisopropylphenol50% Nitric acid in isooctane, <30 °C4-Nitro-2,6-diisopropylphenol47%Not specified[5]
4-Hydroxycumene (4-Isopropylphenol)70% Nitric acid in water, ice cooling then room temp.4-Isopropyl-2-nitrophenolNot specified in abstractNot specified in abstractN/A

Note: Quantitative data on the precise distribution of side products for isopropylphenol nitration under various conditions is not extensively available in the provided search results. The yields can vary significantly based on the specific experimental setup.

Experimental Protocols

Synthesis of 4-isopropyl-2-nitrophenol

This protocol is adapted from a literature procedure for the nitration of 4-hydroxycumene.

Materials:

Procedure:

  • Suspend 5.0 g of 4-hydroxycumene in 14 ml of water in a flask.

  • While cooling the flask in an ice bath, add 4.0 ml of 70% nitric acid dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 40 minutes.

  • Add 500 ml of water to the reaction mixture.

  • Extract the mixture with 500 ml of ethyl acetate.

  • Wash the organic layer successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using ethyl acetate as the eluent to obtain 4-isopropyl-2-nitrophenol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Nitration_Mechanism General Mechanism of Electrophilic Aromatic Nitration cluster_0 Step 1: Formation of the Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) H3O+ Hydronium (H₃O⁺) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Isopropylphenol Isopropylphenol Isopropylphenol->SigmaComplex + NO₂⁺ NitratedProduct Nitrated Isopropylphenol SigmaComplex->NitratedProduct + H₂O H2O Water (H₂O) Ipso_Attack_Mechanism Mechanism of Nitrodeisopropylation (Ipso-Attack) 4-Isopropylphenol 4-Isopropylphenol IpsoIntermediate Ipso-Arenium Ion Intermediate 4-Isopropylphenol->IpsoIntermediate + NO₂⁺ NO2+ Nitronium Ion (NO₂⁺) 4-Nitrophenol 4-Nitrophenol IpsoIntermediate->4-Nitrophenol Loss of Isopropyl Group Propene Propene + H⁺ IpsoIntermediate->Propene Experimental_Workflow Experimental Workflow for Nitration and Purification Start Start ReactionSetup Reaction Setup: - Isopropylphenol in Solvent - Cooling (Ice Bath) Start->ReactionSetup NitratingAgent Slow Addition of Nitrating Agent ReactionSetup->NitratingAgent Reaction Stir at Controlled Temperature NitratingAgent->Reaction Quenching Quench Reaction (e.g., with ice water) Reaction->Quenching Extraction Work-up: - Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purification: - Column Chromatography or - Recrystallization Evaporation->Purification Analysis Product Analysis: - TLC, GC-MS, NMR Purification->Analysis End End Analysis->End

References

"optimization of reaction conditions for 5-isopropyl-2-nitrophenol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-isopropyl-2-nitrophenol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Ensure proper mixing of reactants.
- Incorrect stoichiometry of reagents.- Carefully check the molar ratios of the starting material and nitrating agent.
- Degradation of starting material or product.- Maintain recommended reaction temperature; avoid excessive heat.[1]
- Inefficient extraction or purification.- Ensure complete extraction by performing multiple extractions.- Optimize column chromatography conditions (e.g., solvent system).[2][3]
Formation of Multiple Isomers (e.g., 3-isopropyl-2-nitrophenol, 3-isopropyl-4-nitrophenol) - Reaction conditions favoring mixed isomer formation.- Control the reaction temperature; lower temperatures often favor the ortho-isomer.[4][5]- Adjust the concentration of nitric acid; dilute nitric acid can improve selectivity.[4]
- Steric and electronic effects of the isopropyl group.- The isopropyl group directs nitration to both ortho and para positions. Fine-tuning reaction conditions is crucial for regioselectivity.
Formation of Dark-Colored Byproducts or Tars - Oxidation of the phenol (B47542) starting material.- Use milder nitrating agents or reaction conditions.[6]- Ensure the reaction is carried out under an inert atmosphere if necessary.
- Over-nitration leading to dinitro or trinitro products.- Use a stoichiometric amount of the nitrating agent.- Control the reaction time and temperature carefully.[4]
Difficulties in Product Purification - Isomers have similar polarities.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.[3][7]- Consider recrystallization from a suitable solvent system.[3]
- Oily product that does not solidify.- The product may be impure. Further purification is required.[3]- The desired product may be an oil at room temperature. Confirm its physical state from literature data.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common starting material is 3-isopropylphenol (B134271).[8]

Q2: What are the typical reagents and solvents used for the nitration of 3-isopropylphenol?

A typical procedure involves the use of sodium nitrate (B79036) as the nitrating agent, sulfuric acid as a catalyst, and a catalytic amount of sodium nitrite (B80452) in a solvent like dichloromethane (B109758).[8]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[3] This will help you determine when the starting material has been consumed and the product has formed.

Q4: What is the best method for purifying the crude this compound?

Column chromatography on silica (B1680970) gel is a common and effective method for purifying the final product.[2][7][8] A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.[3][7]

Q5: The 1H NMR spectrum of my product is complex. What could be the reason?

A complex 1H NMR spectrum likely indicates the presence of a mixture of isomers. The isopropyl group can direct the nitro group to different positions on the aromatic ring, leading to the formation of regioisomers. Careful purification is necessary to isolate the desired this compound.

Experimental Protocols

Synthesis of this compound from 3-isopropylphenol

This protocol is based on a literature procedure.[8]

Materials:

  • 3-isopropylphenol

  • Sodium nitrate (NaNO₃)

  • Sulfuric acid (H₂SO₄), 3M solution

  • Sodium nitrite (NaNO₂), catalytic amount

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in dichloromethane (40 ml).

  • Add sodium nitrate (2.06 g, 24 mmol) to the solution.

  • Slowly add 3M sulfuric acid (25 mL), followed by a catalytic amount of sodium nitrite.

  • Stir the mixture at room temperature for 24 hours.

  • Dilute the reaction mixture with dichloromethane and extract with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a 4% methanol in dichloromethane eluent to obtain this compound.

Expected Yield: Approximately 27% (1.09 g).[8]

Visualizations

experimental_workflow start Start dissolve Dissolve 3-isopropylphenol in Dichloromethane start->dissolve add_reagents Add Sodium Nitrate, Sulfuric Acid, and Sodium Nitrite dissolve->add_reagents react Stir at Room Temperature for 24h add_reagents->react workup Work-up: Dilution, Extraction, Drying react->workup evaporate Solvent Evaporation workup->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? check_reaction Check Reaction Conditions: - Time - Temperature - Stoichiometry low_yield->check_reaction Yes isomers Multiple Isomers? low_yield->isomers No check_workup Review Work-up & Purification: - Extraction Efficiency - Chromatography check_reaction->check_workup adjust_conditions Adjust Reaction Conditions: - Lower Temperature - Dilute Nitrating Agent isomers->adjust_conditions Yes dark_byproducts Dark Byproducts? isomers->dark_byproducts No milder_conditions Use Milder Conditions: - Alternative Nitrating Agent - Control Stoichiometry dark_byproducts->milder_conditions Yes

References

Technical Support Center: HPLC Separation of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of nitrophenol isomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical elution order for nitrophenol isomers in reversed-phase HPLC?

A1: In reversed-phase HPLC, using a non-polar stationary phase like C18, the elution order is generally based on the polarity of the isomers. More polar compounds interact less with the stationary phase and elute earlier.[1] For nitrophenol isomers, the typical elution order is: ortho-nitrophenol, followed by meta-nitrophenol, and then para-nitrophenol. The intramolecular hydrogen bonding in the ortho isomer reduces its polarity, which can sometimes cause its elution order to vary depending on the specific mobile phase conditions.

Q2: What type of column is best suited for separating nitrophenol isomers?

A2: A reversed-phase C18 column is the most commonly used and is effective for separating nitrophenol isomers. However, for complex mixtures or to overcome co-elution, other columns can be advantageous. Phenyl-Hexyl columns, for instance, offer alternative selectivity through π-π interactions with the aromatic rings of the analytes. Monolithic columns can also be used and may offer faster analysis times.[2][3]

Q3: What are the common mobile phases used for this separation?

A3: Typical mobile phases consist of a mixture of an aqueous buffer and an organic modifier. Acetonitrile (B52724) or methanol (B129727) are the most common organic modifiers.[2][4] The aqueous phase is often an acetate (B1210297) or phosphate (B84403) buffer to control the pH.[2][5] The choice between acetonitrile and methanol can affect the selectivity and elution order of the isomers.

Q4: Why is controlling the pH of the mobile phase important?

A4: The pH of the mobile phase is a critical parameter as it affects the ionization state of the nitrophenol isomers, which in turn alters their retention behavior and peak shape.[6] Operating at a pH that is significantly different from the pKa of the analytes ensures they are in a single ionic form (either fully ionized or neutral), leading to sharper, more symmetrical peaks. For nitrophenols, a mobile phase pH of around 5.0 is often a good compromise between resolution and analysis time.[2][3]

Troubleshooting Guides

This section addresses specific problems you may encounter during the HPLC separation of nitrophenol isomers.

Problem: Poor Resolution or Co-elution of Isomers

Q: My nitrophenol isomers are not separating well and are co-eluting. What should I do?

A: Poor resolution is a common issue and can be addressed by systematically optimizing your method. Here are the steps to take:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This will increase retention times and can improve the separation between peaks.[7]

    • Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. The different solvent properties can alter the selectivity of the separation.

    • Modify pH: Adjusting the pH of the mobile phase can significantly impact the retention and resolution of the isomers.[2][6] Experiment with a pH range of 3 to 5.[2]

  • Adjust Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2]

  • Consider a Different Column: If mobile phase optimization is insufficient, the column may not be providing the necessary selectivity.

    • A longer column or a column packed with smaller particles can increase efficiency.[7]

    • Consider a column with a different stationary phase, such as a Phenyl-Hexyl column, to introduce different separation mechanisms.

Problem: Peak Tailing

Q: I am observing significant peak tailing for one or more of my nitrophenol peaks. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors, from column issues to mobile phase incompatibility.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.[8][9]

  • Evaluate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the nitrophenols, it can cause peak tailing. Ensure the pH is at least 2 units away from the analyte's pKa. Adjusting the buffer concentration can also help maintain a stable pH and improve peak shape.[10]

  • Assess Column Health:

    • Contamination: The column inlet frit may be blocked, or the stationary phase may be contaminated. Try flushing the column with a strong solvent.[11][12] If the problem persists, you may need to replace the frit or the column itself.[8]

    • Column Voids: A void at the head of the column can cause peak tailing. This usually requires column replacement.

Problem: Inconsistent Retention Times

Q: The retention times for my nitrophenol isomers are shifting between injections. What could be the problem?

A: Shifting retention times indicate a lack of stability in the HPLC system.

  • Check for Leaks: Inspect the entire system, including pump seals and fittings, for any leaks. Leaks can cause pressure fluctuations and lead to inconsistent flow rates.[11][13]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. Allow sufficient time for equilibration, especially after changing the mobile phase composition.[8]

  • Degas the Mobile Phase: Air bubbles in the pump or detector can cause pressure fluctuations and baseline instability, affecting retention times. Ensure your mobile phase is properly degassed.[8][13]

  • Verify Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Ensure accurate and consistent measurements of all components.[9][11]

Data Summary and Experimental Protocols

Table 1: HPLC Method Parameters for Nitrophenol Separation
ParameterCondition 1Condition 2Condition 3
Column Monolithic RP-18e (150 mm x 4.6 mm)[2]C18 (125 x 4 mm, 5 µm)[3]C18[5]
Mobile Phase 50 mM Acetate Buffer : Acetonitrile (80:20, v/v)[2]0.05 M Acetate Buffer : Methanol (58:42, v/v)[3]Methanol : 0.01 M Citrate Buffer (47:53, v/v) with 0.03 M TBAB[5]
pH 5.0[2]4.7[3]6.2[5]
Flow Rate 3.0 mL/min[2]Not Specified1.0 mL/min[5]
Detection UV (Max Absorbance)[2]Amperometric (-1.2 V)[3]UV (290 nm)[5]
Analysis Time < 3.5 min[2]Not Specified< 14 min[5]
Detailed Experimental Protocol: Isocratic RP-HPLC Method

This protocol provides a starting point for the separation of 2-nitrophenol (B165410) and 4-nitrophenol (B140041).

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Sodium Acetate (analytical grade).

    • Acetic Acid (analytical grade).

    • 2-nitrophenol and 4-nitrophenol standards.

  • Mobile Phase Preparation (50 mM Acetate Buffer, pH 5.0):

    • Dissolve the appropriate amount of sodium acetate in HPLC-grade water to make a 50 mM solution.

    • Adjust the pH to 5.0 using acetic acid.

    • Filter the buffer through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Mobile Phase: 50 mM Acetate Buffer (pH 5.0) and Acetonitrile in an 80:20 (v/v) ratio.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

  • Procedure:

    • Prepare stock solutions of 2-nitrophenol and 4-nitrophenol in the mobile phase.

    • Create working standards by diluting the stock solutions.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Visualizations

TroubleshootingWorkflow start Problem: Poor Resolution q1 Optimize Mobile Phase? start->q1 a1_1 Adjust % Organic Modifier q1->a1_1 Yes q2 Adjust Flow Rate? q1->q2 No a1_2 Change Organic Modifier (MeOH <-> ACN) a1_1->a1_2 a1_1->q2 a1_3 Adjust pH a1_2->a1_3 a1_3->q2 a2 Decrease Flow Rate q2->a2 Yes q3 Change Column? q2->q3 No a2->q3 a3_1 Longer Column / Smaller Particles q3->a3_1 Yes end Resolution Improved q3->end No a3_2 Different Stationary Phase (e.g., Phenyl-Hexyl) a3_1->a3_2 a3_1->end a3_2->end

Caption: Troubleshooting workflow for poor peak resolution.

ElutionOrder cluster_column Reversed-Phase C18 Column ortho ortho-Nitrophenol (More Polar*) meta meta-Nitrophenol col_start ortho->col_start Elutes First para para-Nitrophenol (Less Polar) col_end para->col_end Elutes Last caption *Polarity can be influenced by intramolecular hydrogen bonding.

Caption: Elution order of nitrophenol isomers in RP-HPLC.

References

"degradation pathways of 5-isopropyl-2-nitrophenol under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-isopropyl-2-nitrophenol under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: While specific experimental data for this compound is limited, degradation is expected to proceed via pathways established for other nitrophenols, primarily through biodegradation and advanced oxidation processes (AOPs). In biodegradation, initial steps likely involve either the reduction of the nitro group to an amino group or the hydroxylation of the aromatic ring.[1][2][3][4][5][6] AOPs, such as Fenton oxidation and photocatalysis, typically involve the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization.[7]

Q2: How might the isopropyl and nitro group positions influence the degradation of this compound?

A2: The positions of the isopropyl group at C5 and the nitro group at C2 will influence the molecule's reactivity. The electron-donating isopropyl group can activate the ring, while the electron-withdrawing nitro group deactivates it and directs nucleophilic attack.[8] In electrophilic attacks, such as by hydroxyl radicals in AOPs, the directing effects of the hydroxyl and isopropyl groups will favor substitution at positions ortho and para to the hydroxyl group.[8] The bulky nature of the isopropyl group may also create steric hindrance, potentially affecting the rate and regioselectivity of enzymatic or chemical attacks.

Q3: What are the common intermediates observed in the degradation of nitrophenols?

A3: Common intermediates in the biodegradation of nitrophenols include catechols, hydroquinones, and benzoquinones.[1][2] For instance, the degradation of p-nitrophenol often proceeds through a hydroquinone (B1673460) pathway in Gram-negative bacteria and a 1,2,4-benzenetriol (B23740) pathway in Gram-positive bacteria.[1][2] During photocatalytic degradation, hydroxylated derivatives of the parent nitrophenol are frequently formed before ring opening.[7]

Q4: Can this compound be completely mineralized?

A4: Complete mineralization to CO2, H2O, and inorganic ions is the ultimate goal of degradation processes. Advanced oxidation processes have been shown to achieve complete mineralization of other nitrophenols.[7] Biodegradation can also lead to complete mineralization, often with the aromatic ring being cleaved and the resulting aliphatic compounds entering central metabolic pathways like the TCA cycle.

Troubleshooting Guides

Biodegradation Experiments
Problem Possible Causes Troubleshooting Steps
No degradation observed. - Inoculum not adapted to the substrate.- Toxicity of this compound at the tested concentration.- Sub-optimal culture conditions (pH, temperature, nutrients).- Use an inoculum from a contaminated site or pre-adapt the culture by gradual exposure to the compound.[9]- Perform a toxicity assay and start with a lower substrate concentration.- Optimize pH, temperature, and nutrient medium composition.[6]
Slow degradation rate. - Low biomass concentration.- Insufficient bioavailability of the substrate.- Presence of a more easily degradable carbon source.- Increase the initial inoculum density.- Add a surfactant to increase the solubility of the compound.- Ensure this compound is the sole carbon and energy source if studying its direct metabolism.[10]
Accumulation of colored intermediates. - Incomplete degradation pathway.- Inhibition of downstream enzymes.- This may indicate the formation of polymeric products. Analyze intermediates using techniques like HPLC-MS or GC-MS to identify the bottleneck in the pathway.[11]
Advanced Oxidation Process (AOP) Experiments (e.g., Fenton, Photocatalysis)
Problem Possible Causes Troubleshooting Steps
Low degradation efficiency. - Incorrect pH for the Fenton reaction (optimal is typically around 3).[12][13][14]- Inappropriate catalyst (e.g., Fe²⁺) or oxidant (e.g., H₂O₂) concentration.[15][16]- Insufficient UV irradiation in photocatalysis.- Adjust the initial pH of the solution.[12][13][14]- Optimize the Fenton reagent concentrations (Fe²⁺/H₂O₂ ratio).[15][16]- Ensure the light source is functioning correctly and the reactor design allows for efficient light penetration.
Reaction stops prematurely. - Depletion of the oxidant (H₂O₂).- Deactivation of the catalyst.- Formation of inhibitory byproducts.- Add the oxidant in a stepwise manner.[15]- For photocatalysis, check for catalyst fouling and consider catalyst regeneration.- Analyze for the accumulation of intermediates that may scavenge radicals or inhibit the catalyst.
Inconsistent results. - Variability in initial pH.- Temperature fluctuations.- Impurities in reagents or water.- Precisely control the initial pH of each experiment.- Use a temperature-controlled reactor.[15]- Use high-purity reagents and water.
Analytical (HPLC) Troubleshooting
Problem Possible Causes Troubleshooting Steps
Peak tailing for this compound or its intermediates. - Secondary interactions with the stationary phase.- Column contamination or degradation.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and regularly flush the analytical column with a strong solvent.
Ghost peaks. - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Filter all mobile phase solvents.- Run a blank gradient to identify the source of contamination.- Implement a needle wash step in the injection sequence.
Irreproducible retention times. - Fluctuations in mobile phase composition.- Temperature variations.- Column aging.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Monitor column performance with a standard and replace it when performance degrades.

Hypothetical Degradation Pathways

Disclaimer: The following degradation pathways are hypothetical and based on established mechanisms for similar nitrophenol compounds. Experimental validation is required.

Biodegradation Pathway

The proposed biodegradation of this compound could initiate through two primary routes:

  • Reductive Pathway: The nitro group is sequentially reduced to a nitroso, hydroxylamino, and finally an amino group, forming 5-isopropyl-2-aminophenol. This is a common fate of nitroaromatic compounds under anaerobic conditions.

  • Oxidative Pathway: A monooxygenase or dioxygenase enzyme could hydroxylate the aromatic ring, leading to the formation of catecholic intermediates and the release of the nitro group as nitrite.[2] Subsequent ring cleavage would then occur.

Biodegradation_Pathway A This compound B Reductive Pathway (e.g., anaerobic) A->B Nitroreductase C Oxidative Pathway (e.g., aerobic) A->C Monooxygenase/ Dioxygenase D 5-isopropyl-2-nitrosophenol B->D G Isopropyl-nitro-catechol C->G Hydroxylation + Nitrite Release E 5-isopropyl-2-hydroxylaminophenol D->E F 5-isopropyl-2-aminophenol E->F H Ring Cleavage Products (e.g., muconic semialdehydes) F->H Dioxygenase G->H Dioxygenase I TCA Cycle Intermediates H->I Further Metabolism

Caption: Hypothetical biodegradation pathways of this compound.

Advanced Oxidation Pathway (Fenton/Photocatalysis)

Advanced oxidation processes generate hydroxyl radicals (•OH) which are powerful, non-selective oxidizing agents. The degradation of this compound would likely proceed through:

  • Hydroxylation: •OH radicals attack the aromatic ring, adding hydroxyl groups to form hydroxylated derivatives.

  • Ring Opening: The hydroxylated intermediates are unstable and undergo aromatic ring cleavage.

  • Mineralization: The resulting aliphatic compounds are further oxidized to smaller organic acids and eventually to CO₂, H₂O, and inorganic ions.

AOP_Pathway A This compound B Hydroxylated Intermediates (e.g., isopropyl-nitro-catechol, isopropyl-nitro-hydroquinone) A->B + •OH C Aromatic Ring Cleavage Products (e.g., short-chain carboxylic acids) B->C + •OH D Mineralization Products (CO₂, H₂O, NO₃⁻) C->D Further Oxidation

References

Technical Support Center: Managing Steric Hindrance in Reactions with 5-Isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-isopropyl-2-nitrophenol. The bulky isopropyl group positioned ortho to the hydroxyl and nitro functionalities introduces significant steric hindrance, which can impede or prevent common synthetic transformations. This guide offers strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my O-alkylation (e.g., Williamson ether synthesis) yields with this compound consistently low?

Low yields in O-alkylation reactions of this compound are typically due to steric hindrance from the ortho-isopropyl group, which impedes the approach of the electrophile to the phenoxide oxygen. The bulky substituent shields the reactive site, slowing down the rate of the desired SN2 reaction and allowing competing side reactions, such as C-alkylation or elimination of the alkyl halide, to become more prominent.

Q2: What are the most common side products when attempting to functionalize the hydroxyl group of this compound?

Common side products include C-alkylated isomers, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen, and elimination products from the alkylating agent, especially when using secondary or tertiary halides. In some cases, starting material may be recovered unchanged if the reaction conditions are not sufficiently forcing to overcome the steric barrier.

Q3: Can I use standard acylation methods for this compound?

Standard acylation methods using acyl chlorides or anhydrides with pyridine (B92270) may be sluggish and inefficient due to the steric hindrance around the hydroxyl group. More reactive acylating agents or the use of catalysts that can activate the alcohol or the acylating agent are often necessary to achieve good conversion.

Q4: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when you need to perform reactions on other parts of the molecule that are incompatible with the acidic phenolic proton or when the desired reaction at another site is sterically hindered by the phenol (B47542) itself. Protecting the hydroxyl group can also be a strategy to temporarily remove its electronic influence on the aromatic ring during certain reactions.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

The Williamson ether synthesis is often challenging with sterically hindered phenols. The following guide provides a systematic approach to troubleshooting low yields.

Troubleshooting Workflow for Low-Yield Ether Synthesis

G start Low Yield in Ether Synthesis check_base Is the base strong enough to fully deprotonate the phenol? start->check_base check_solvent Is the solvent appropriate for S_N2 reactions? check_base->check_solvent Yes solution_base Use a stronger, non-nucleophilic base (e.g., NaH, KH) check_base->solution_base No check_temp Is the reaction temperature optimized? check_solvent->check_temp Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution_solvent No check_reagent Is the alkylating agent a primary halide? check_temp->check_reagent Yes solution_temp Gradually increase temperature and monitor for decomposition check_temp->solution_temp No side_reactions Are there significant side products? check_reagent->side_reactions Yes solution_reagent Use a primary alkyl halide or tosylate. Avoid secondary/tertiary halides. check_reagent->solution_reagent No alternative_methods Consider alternative etherification methods (e.g., Mitsunobu, PTC) side_reactions->alternative_methods Yes side_reactions->alternative_methods No, mainly unreacted starting material solution_base->check_solvent solution_solvent->check_temp solution_temp->check_reagent solution_reagent->side_reactions

Caption: Troubleshooting workflow for low yields in ether synthesis.

The following table summarizes representative yields for the O-alkylation of 2,6-di-tert-butylphenol (B90309), a model compound with severe steric hindrance, under various conditions. These results can guide the optimization of reactions with this compound.

EntryAlkylating AgentBaseSolventTemperature (°C)Yield of Ether (%)C-Alkylation (%)Reference
1n-propyl bromideKOHDMSOAmbient4843[1]
2ethyl bromideKOHDMSOAmbient8713[1]
3methyl iodideK₂CO₃AcetoneRefluxLow/No Reaction-[2]
4methyl iodideCs₂CO₃Acetonitrile (B52724)80High (>90%)-[2]

*Data is for the model compound 2,6-di-tert-butylphenol and is intended to be representative.

This protocol is adapted for sterically hindered phenols and utilizes cesium carbonate to enhance the reaction rate.[2]

  • Materials:

    • This compound

    • Primary alkyl halide (e.g., methyl iodide, ethyl bromide)

    • Cesium carbonate (Cs₂CO₃)

    • Anhydrous acetonitrile (CH₃CN)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous acetonitrile to dissolve the phenol.

    • Add cesium carbonate (2.0 eq).

    • Add the primary alkyl halide (5.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-5 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water (3 x).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Failure of Reaction or Low Yield with Bulky Reagents (Acylation, Mitsunobu)

When both the phenol and the coupling partner are sterically hindered, standard conditions often fail. The following guide provides strategies to address this.

Decision-Making for Hindered Coupling Reactions

G start Low yield with bulky reagents is_mitsunobu Is it a Mitsunobu reaction? start->is_mitsunobu is_acylation Is it an acylation reaction? start->is_acylation other_coupling Other hindered coupling start->other_coupling mitsunobu_solution Increase concentration and apply sonication is_mitsunobu->mitsunobu_solution acylation_solution Use a more reactive acylating agent (e.g., with DMAP, 1-methylimidazole) is_acylation->acylation_solution ptc_solution Consider Phase-Transfer Catalysis (PTC) for O-alkylation other_coupling->ptc_solution

Caption: Strategy selection for hindered coupling reactions.

This table demonstrates the dramatic improvement in yield and reaction time for the Mitsunobu reaction of sterically hindered phenols when using high concentration and sonication.[3]

EntryPhenolAlcoholConditionsTimeYield (%)
12,6-DimethylphenolNeopentyl alcoholStandard (0.1 M, stir)24 h12
22,6-DimethylphenolNeopentyl alcoholSonication (3.0 M)15 min42
3Methyl salicylateCyclohexanolStandard (0.1 M, stir)24 h15
4Methyl salicylateCyclohexanolSonication (3.0 M)15 min85

*Data from a study on various sterically hindered phenols.[3]

This protocol is based on a method developed to accelerate the Mitsunobu reaction for sterically demanding substrates.[3][4]

  • Materials:

    • This compound

    • Sterically hindered primary or secondary alcohol (e.g., neopentyl alcohol, cyclohexanol)

    • Triphenylphosphine (B44618) (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.05 eq), and triphenylphosphine (1.05 eq).

    • Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 3.0 M with respect to the phenol). The mixture will be viscous.

    • Place the reaction vessel in a sonication bath.

    • Sonicate for several minutes to ensure thorough mixing.

    • Slowly add DIAD (1.05 eq) to the sonicating mixture.

    • Continue sonication for 15-30 minutes, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by column chromatography. The high concentration of reagents may require careful purification to remove byproducts like triphenylphosphine oxide.

This protocol utilizes a more potent catalyst than pyridine for the acylation of sterically hindered hydroxyl groups.[5]

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add 1-methylimidazole (catalytic amount, e.g., 0.1 eq).

    • If desired, add triethylamine (1.5 eq) as an auxiliary base.

    • Add the acylating anhydride (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography.

By implementing these targeted strategies and protocols, researchers can effectively manage the steric hindrance presented by this compound and achieve higher yields in their desired synthetic transformations.

References

Technical Support Center: Scaling Up the Synthesis of 5-Isopropyl-2-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-isopropyl-2-nitrophenol, with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis of this compound typically begins with the nitration of an appropriate isopropylphenol isomer. The most direct precursor is 3-isopropylphenol (B134271). Another potential starting material, 4-isopropylphenol (B134273) (also known as p-cumenol), can also be nitrated, though this may lead to different isomers.[1][2][3]

Q2: What are the critical reaction parameters to control during the nitration process when scaling up?

A2: When scaling up the nitration of isopropylphenols, the most critical parameters to control are:

  • Temperature: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature (typically 0-10°C) is crucial to prevent over-nitration and the formation of byproducts.[2][4]

  • Rate of Reagent Addition: Slow, controlled addition of the nitrating agent (e.g., nitric acid or a mixture of nitric and sulfuric acid) is essential to manage the reaction exotherm and ensure selective nitration.

  • Agitation: Efficient stirring is necessary to ensure homogenous mixing of reactants and uniform temperature distribution throughout the reaction vessel.

  • Concentration: The concentration of reactants and the choice of solvent can influence the reaction rate and selectivity.

Q3: What are the potential side products in the synthesis of this compound?

A3: The primary side products are often isomers of the desired product. For instance, nitration of 3-isopropylphenol can also potentially yield 3-isopropyl-2-nitrophenol, 3-isopropyl-4-nitrophenol, and dinitrated products. Nitration of 4-isopropylphenol will primarily yield 4-isopropyl-2-nitrophenol.[2][5] Over-nitration can lead to the formation of dinitrophenols.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[7] By comparing the reaction mixture to the starting material standard on a TLC plate, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used for this purpose.[7]

Q5: What are the recommended purification methods for this compound on a larger scale?

A5: For larger-scale purification, the following methods are recommended:

  • Recrystallization: This is a cost-effective method for purifying solid products. Suitable solvents include ethanol, methanol, or mixtures of solvents with water.[7]

  • Column Chromatography: While more resource-intensive, column chromatography using silica (B1680970) gel is highly effective for separating isomers and removing impurities.[1][2][4][7] A gradient of hexane and ethyl acetate is a commonly used eluent system.[4][7]

Troubleshooting Guides

Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. - Loss of product during work-up or purification.- Monitor the reaction with TLC to ensure completion. - Strictly control the temperature during the addition of the nitrating agent. - Optimize the solvent and nitrating agent to improve regioselectivity. - Carefully perform extraction and purification steps to minimize product loss.
Formation of a Dark, Tarry Mixture - Reaction temperature was too high, leading to decomposition or polymerization. - Presence of impurities in the starting material.- Ensure efficient cooling and slow addition of the nitrating agent. - Use purified starting materials. - Quench the reaction by pouring it into ice-cold water immediately after completion.[4]
Difficulty in Separating Isomers - Isomers have very similar polarities.- Optimize the eluent system for column chromatography; a shallow gradient or isocratic elution might be necessary. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. - Explore fractional crystallization with different solvent systems.
Product "Oils Out" During Recrystallization - The solution is supersaturated. - The presence of impurities is depressing the melting point. - The boiling point of the solvent is too high.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. - Try seeding the solution with a pure crystal of the product. - Perform a preliminary purification by column chromatography before recrystallization.[7]

Experimental Protocols

Synthesis of this compound from 3-isopropylphenol

This protocol is adapted from a known laboratory procedure.[1] Caution should be exercised as this reaction involves strong acids and is exothermic.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 3-isopropylphenol (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Add sodium nitrate (1.1 eq) to the cooled solution.

  • Slowly add 3M sulfuric acid to the mixture while maintaining the temperature below 10°C.

  • Add a catalytic amount of sodium nitrite.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., 4% MeOH in CH₂Cl₂).[1]

Data Presentation

Table 1: Reactant Quantities for Laboratory-Scale Synthesis

Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mmol) Equivalents
3-isopropylphenol136.193.00221.0
Sodium nitrate84.992.06241.1
Sulfuric Acid (3M)98.08---
Dichloromethane84.9340 mL--
Data adapted from ChemicalBook.[1]

Visualizations

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Check_Temp Temperature Control Issue? Start->Check_Temp Check_Purity Starting Material Pure? Check_Temp->Check_Purity No Optimize_Temp Optimize Cooling & Addition Rate Check_Temp->Optimize_Temp Yes Check_Workup Losses During Workup? Check_Purity->Check_Workup Yes Purify_Start Purify Starting Material Check_Purity->Purify_Start No Refine_Workup Refine Extraction/Purification Check_Workup->Refine_Workup Yes Re_run Re-run Experiment Check_Workup->Re_run No Optimize_Temp->Re_run Purify_Start->Re_run Refine_Workup->Re_run

References

"avoiding polysubstitution in the nitration of phenols"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the nitration of phenols, with a focus on avoiding polysubstitution.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the nitration of phenols?

A1: The main challenges stem from the high reactivity of the phenol (B47542) ring. The hydroxyl (-OH) group is a strong activating group, making the ring highly susceptible to electrophilic attack. This leads to two primary issues:

  • Polysubstitution: The activated ring can easily undergo multiple nitrations, leading to the formation of di- and tri-nitrophenols, which can be difficult to separate from the desired mononitrated product.[1]

  • Oxidation: Nitric acid is a strong oxidizing agent, and phenol is easily oxidized, resulting in the formation of tarry byproducts and a lower yield of the desired nitrophenol.

Q2: How can I favor mononitration over polysubstitution?

A2: Achieving selective mononitration requires careful control over the reaction conditions to moderate the reactivity. Key strategies include:

  • Using dilute nitric acid: This is the most common method to reduce the concentration of the active nitrating species.[1]

  • Maintaining low reaction temperatures: Running the reaction at low temperatures (e.g., below 20°C) helps to control the reaction rate and improve selectivity.[1]

  • Employing alternative, milder nitrating agents: Reagents other than concentrated nitric acid can provide better control.

  • Utilizing phase-transfer or heterogeneous catalysis: These methods can enhance selectivity under milder conditions.[2][3]

  • Implementing blocking groups: Temporarily blocking reactive sites on the phenol ring can direct nitration to a specific position.

Q3: How can I improve the regioselectivity (ortho vs. para) of the nitration?

A3: The ortho/para ratio of the mononitrated products is influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to a higher proportion of the ortho-isomer. However, this can be system-dependent.

  • Solvent: The choice of solvent can influence the regioselectivity.

  • Nitrating Agent: Different nitrating agents can exhibit different selectivities.

  • Blocking Groups: The use of a blocking group at the para position will direct nitration exclusively to the ortho positions.

Troubleshooting Guides

Problem 1: Formation of a dark, tarry residue with low yield of the desired nitrophenol.

  • Possible Cause: Oxidation of the phenol by the nitrating agent. This is often due to the reaction being too vigorous.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Conduct the reaction in an ice bath to maintain a consistently low temperature.

    • Use more dilute nitric acid: Decrease the concentration of the nitric acid to reduce its oxidizing strength.

    • Slow addition of the nitrating agent: Add the nitrating agent dropwise to the phenol solution with vigorous stirring to ensure even distribution and to dissipate heat effectively.

    • Consider a milder nitrating agent: Switch to an alternative nitrating system, such as tert-butyl nitrite (B80452) or a nitrate (B79036) salt with a solid acid catalyst.

Problem 2: A significant amount of di- and tri-nitrated products are formed.

  • Possible Cause: The reaction conditions are too harsh, leading to multiple nitrations on the highly activated phenol ring.

  • Troubleshooting Steps:

    • Reduce the molar ratio of the nitrating agent: Use a stoichiometric amount or a slight excess of the nitrating agent relative to the phenol.

    • Decrease the reaction temperature: As with oxidation, lower temperatures help to control the extent of the reaction.[1]

    • Use a less concentrated nitrating agent: Employing dilute nitric acid is a primary strategy to prevent over-nitration.[1]

    • Shorten the reaction time: Monitor the reaction progress using techniques like TLC and stop the reaction once the desired mononitrated product is predominantly formed.

Problem 3: Difficulty in separating the ortho- and para-nitrophenol isomers.

  • Possible Cause: The isomers have similar polarities, which can make chromatographic separation challenging.

  • Troubleshooting Steps:

    • Steam Distillation: This is a classic and effective method for separating o- and p-nitrophenol. The ortho-isomer is steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not due to intermolecular hydrogen bonding.

    • Column Chromatography: If steam distillation is not feasible, careful optimization of the solvent system for column chromatography can improve separation. Consider using a less polar solvent system to increase the difference in retention times.

    • Recrystallization: Differences in solubility in certain solvents can be exploited for separation by fractional crystallization.

Strategies to Avoid Polysubstitution in Phenol Nitration

G cluster_main Strategies to Avoid Polysubstitution in Phenol Nitration cluster_A cluster_B cluster_C cluster_D A Control of Reaction Conditions A1 Dilute Nitric Acid A->A1 A2 Low Temperature A->A2 A3 Controlled Stoichiometry A->A3 B Alternative Nitrating Systems B1 tert-Butyl Nitrite B->B1 B2 Nitrate Salts (e.g., Cu(NO3)2) B->B2 B3 In situ Nitrous Acid Generation B->B3 C Catalytic Methods C1 Phase-Transfer Catalysis (e.g., TBAB) C->C1 C2 Heterogeneous Catalysis (e.g., Solid Acids) C->C2 D Use of Blocking Groups D1 Sulfonation-Nitration-Desulfonation D->D1

References

Validation & Comparative

A Comparative Analysis of 5-Isopropyl-2-Nitrophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 5-isopropyl-2-nitrophenol and its positional isomers. Due to the limited availability of direct comparative experimental data, this document consolidates known physicochemical properties, outlines synthetic methodologies, and discusses potential biological activities based on structurally related compounds. Standard experimental protocols are provided to facilitate further research and direct comparison of these compounds.

Introduction

Substituted nitrophenols are a significant class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. The introduction of an isopropyl group to the nitrophenol scaffold can modulate its lipophilicity, steric hindrance, and, consequently, its biological activity. This compound, a derivative of 3-isopropylphenol (B134271), and its isomers are of interest for their potential applications in medicinal chemistry and materials science. Understanding the distinct properties arising from the positional variations of the isopropyl and nitro groups on the phenol (B47542) ring is crucial for targeted synthesis and application.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are influenced by the electronic effects of the electron-withdrawing nitro group and the electron-donating isopropyl group, as well as by steric interactions between these substituents and the hydroxyl group. While experimental data is limited, computed properties from reputable sources such as PubChem provide valuable insights.

PropertyThis compound2-isopropyl-5-nitrophenol2-isopropyl-5-methyl-4-nitrophenol
IUPAC Name 2-Nitro-5-(propan-2-yl)phenol[1]5-Nitro-2-(propan-2-yl)phenol[2]5-Methyl-4-nitro-2-(propan-2-yl)phenol[3]
Molecular Formula C₉H₁₁NO₃[1]C₉H₁₁NO₃[2]C₁₀H₁₃NO₃[3][4]
Molecular Weight 181.19 g/mol [1]181.19 g/mol [2]195.21 g/mol [3][5]
XLogP3 3.1[1]2.5[2]3.1[3][5]
Hydrogen Bond Donor Count 1[1]1[2]1[3][5]
Hydrogen Bond Acceptor Count 3[1]3[2]3[5]
pKa (Predicted) Expected to be lower than phenol (pKa ≈ 10) due to the electron-withdrawing nitro group. The pKa of 4-nitrophenol (B140041) is 7.15.[5]No data availableExpected to be lower than its parent compound, thymol (B1683141) (predicted pKa 10.59).[5]

Synthesis of Isomers

The synthesis of isopropyl-nitrophenol isomers typically involves the nitration of the corresponding isopropylphenol precursor. The regioselectivity of the nitration is directed by the activating hydroxyl group and the isopropyl group, as well as the reaction conditions.

A general workflow for the synthesis of these compounds is outlined below:

General Synthesis Workflow cluster_start Starting Material cluster_reagents Reaction cluster_process Work-up & Purification cluster_end Final Product Start Isopropylphenol Isomer Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Nitration Nitration Workup Quenching, Extraction, Washing, Drying Nitration->Workup Reaction Mixture Purification Column Chromatography Workup->Purification Crude Product End Isopropyl-nitrophenol Isomer Purification->End Purified Product

Caption: General workflow for the synthesis of isopropyl-nitrophenol isomers.

Experimental Protocol: Synthesis of this compound[6]

This protocol describes the synthesis of this compound from 3-isopropylphenol.

Materials:

Procedure:

  • Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in dichloromethane (40 ml).

  • Add sodium nitrate (2.06 g, 24 mmol) to the solution.

  • Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.

  • Stir the mixture for 24 hours.

  • Dilute the reaction mixture with dichloromethane and extract with water.

  • Dry the organic layer over MgSO₄ and filter.

  • Evaporate the solvent to obtain the crude product.

  • Purify the resulting solid by column chromatography on silica gel (4% MeOH/CH₂Cl₂) to yield the desired product (1.09 g, 27% yield).[6]

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and characterization of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to differentiate between the isomers based on the chemical shifts and coupling patterns of the aromatic protons. For this compound, the reported ¹H NMR spectrum in deuterated acetone (B3395972) shows signals at δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), and 1.24 (d, 6H).[6] The splitting patterns of the aromatic protons are indicative of their relative positions.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present. All isomers will exhibit characteristic peaks for the hydroxyl (-OH), nitro (-NO₂), and isopropyl groups, as well as aromatic C-H and C=C stretching vibrations. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group in isomers like this compound can lead to a broadening and shift of the -OH stretching band compared to isomers where this interaction is absent.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of nitrophenol isomers are sensitive to the pH of the solution.[7] In alkaline conditions, deprotonation of the phenolic hydroxyl group results in the formation of a phenolate (B1203915) ion, leading to a bathochromic (red) shift in the absorption maximum.[7] This property can be used to determine the pKa of the isomers.

Biological Activity

Direct experimental data on the biological activity of this compound and its isomers is limited. However, the activities of structurally related compounds, such as thymol (2-isopropyl-5-methylphenol) and other nitrophenols, can provide insights into their potential pharmacological profiles.[5]

  • Antimicrobial Activity: Thymol and its derivatives are known to possess antimicrobial properties.[5] A chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[5] It is plausible that isopropyl-nitrophenol isomers may also exhibit antimicrobial effects.

  • Cytotoxicity: The position of the nitro group on the phenol ring is a crucial determinant of cytotoxicity. For simple nitrophenols, 4-nitrophenol has been found to be more cytotoxic to human lung cells than 2-nitrophenol.[8]

A general workflow for the characterization and biological evaluation of these isomers is presented below:

Characterization & Biological Evaluation Workflow cluster_start Synthesized Isomer cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation Start Purified Isopropyl- nitrophenol Isomer NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS pKa pKa Determination (UV-Vis) Start->pKa Antimicrobial Antimicrobial Assays (MIC, MBC) Start->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, etc.) Start->Cytotoxicity Antioxidant Antioxidant Assays (DPPH, etc.) Start->Antioxidant

Caption: Workflow for the physicochemical and biological characterization of isomers.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay[8]

This protocol outlines a standard method for determining the antimicrobial activity of the compounds.

Materials:

  • Test compounds (isopropyl-nitrophenol isomers)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the bacterial inoculum to each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.

Isomeric Structures

The relative positions of the functional groups define the specific isomer and its properties.

Positional Isomers of Isopropyl-Nitrophenol A This compound B 2-isopropyl-5-nitrophenol C 2-isopropyl-5-methyl-4-nitrophenol

References

A Comparative Guide to Validating the Structure of 5-isopropyl-2-nitrophenol with 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, unequivocal structural validation of synthesized compounds is a critical step. This guide provides an objective comparison of expected versus experimental 1H NMR data to confirm the molecular structure of 5-isopropyl-2-nitrophenol. Detailed experimental protocols and data interpretation are presented to support this validation.

Predicted vs. Experimental 1H NMR Data

The structure of this compound contains several distinct proton environments that are readily distinguishable by 1H NMR spectroscopy. The aromatic region is characterized by three protons on a substituted benzene (B151609) ring, while the aliphatic region displays signals corresponding to the isopropyl group. The phenolic hydroxyl proton is also observable, though its chemical shift can be variable.

A comparison of theoretically expected chemical shifts and splitting patterns with experimental data provides a robust method for structural confirmation. The electron-withdrawing nitro group (-NO2) and the electron-donating hydroxyl (-OH) and isopropyl groups have predictable effects on the chemical shifts of the aromatic protons.

Table 1: Comparison of Expected and Experimental 1H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)[1]Expected Splitting PatternObserved Splitting Pattern[1]Integration
H-37.8 - 8.17.95Doublet (d)d1H
H-47.4 - 7.77.62Doublet of doublets (dd)d1H
H-67.0 - 7.37.11Doublet (d)d1H
-CH(CH3)22.8 - 3.22.95Septet or multipletm1H
-CH(CH3)21.1 - 1.31.24Doublet (d)d6H
-OH4.0 - 7.0 (variable)Not ReportedBroad singlet (s)Not Reported1H

Note: The observed data is from a reported 1H NMR spectrum of this compound[1]. The splitting for H-4 was reported as a doublet, which can occur if the meta coupling is very small or not resolved.

Experimental Protocol

A detailed methodology for acquiring a high-quality 1H NMR spectrum is crucial for accurate structural elucidation.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or acetone-d6) in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (δ 0.00 ppm).

  • Transfer to NMR Tube: Using a micropipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition: Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants.

  • D2O Exchange (Optional): To confirm the identity of the hydroxyl proton, add a drop of deuterium oxide (D2O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly decrease in intensity.[2]

Structural Validation Workflow

The logical process for validating the structure of this compound using the acquired 1H NMR data is outlined in the following diagram.

G Workflow for 1H NMR Structural Validation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Prepare Sample B Acquire 1H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Calibration) B->C D Analyze Chemical Shifts C->D E Analyze Splitting Patterns C->E F Analyze Integration C->F G Compare with Expected Data D->G E->G F->G H Structure Validated? G->H I Consistent H->I Yes J Inconsistent H->J No

Caption: Logical workflow for validating molecular structure using 1H NMR.

Interpretation and Conclusion

The experimental 1H NMR data for this compound aligns well with the expected values. The downfield chemical shifts of the aromatic protons are consistent with the presence of an electron-withdrawing nitro group.[3] The splitting patterns of the aromatic signals, although simplified in the reported data, are indicative of the substitution pattern. The characteristic doublet and septet/multiplet for the isopropyl group, with an integration ratio of 6:1, are clearly observed. The disappearance of the hydroxyl proton signal upon a D2O shake would provide final confirmation of this functional group.[2]

References

A Comparative Analysis of the Biological Activity of 5-Isopropyl-2-Nitrophenol and Other Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 5-isopropyl-2-nitrophenol against other nitrophenol derivatives. Due to a scarcity of direct experimental data for this compound in publicly available literature, this comparison relies on data from structurally related compounds to infer its potential biological profile. The analysis focuses on key areas of biological activity, including cytotoxicity and antimicrobial effects, supported by established experimental protocols and structure-activity relationship (SAR) principles.

Executive Summary

Nitroaromatic compounds, including nitrophenols, are a significant class of molecules with a broad spectrum of biological activities.[1][2] These effects are largely attributed to the presence of the nitro group, which can undergo bioreduction in cellular environments, leading to the generation of reactive intermediates that can interact with macromolecules like DNA and proteins.[3] The substitution pattern on the phenol (B47542) ring, including the position of the nitro group and the presence of other functional groups like alkyl chains, plays a crucial role in modulating this biological activity.[2][4]

This guide will explore the known biological activities of simple nitrophenol isomers and related substituted phenols to build a predictive profile for this compound.

Comparative Cytotoxicity of Nitrophenol Isomers

CompoundCell LineExposure Time (h)IC50 (µg/mL)
2-NitrophenolBEAS-2B24>200
3-Nitrophenol (B1666305)BEAS-2B24150
4-Nitrophenol (B140041)BEAS-2B24100

Data sourced from a study on the cytotoxicity of atmospheric mono-nitrophenols in human lung cells.

Based on this data, a clear structure-activity relationship emerges for simple nitrophenols, with cytotoxicity ranking as 4-nitrophenol > 3-nitrophenol > 2-nitrophenol. The higher cytotoxicity of 4-nitrophenol is often attributed to its greater ability to participate in resonance stabilization of the phenoxide ion, which can influence its interaction with biological systems. For this compound, the ortho position of the nitro group might suggest a lower intrinsic cytotoxicity compared to a para-nitro substituted analogue. However, the presence of the isopropyl group at the 5-position could significantly modulate this activity through steric and electronic effects.

Inferred Antimicrobial Activity and Structure-Activity Relationship

Direct antimicrobial data for this compound is not prevalent in the reviewed literature. However, insights can be drawn from its structural components: the nitrophenol core and the isopropyl substituent. Nitroaromatic compounds are well-documented for their antimicrobial properties, often linked to the intracellular reduction of the nitro group, leading to oxidative stress.[3]

The isopropyl substituent's contribution can be inferred from studies on thymol (B1683141) (2-isopropyl-5-methylphenol), a non-nitrated analogue. Thymol and its derivatives are known to possess antimicrobial activity. For instance, 4-chloro-2-isopropyl-5-methylphenol has demonstrated antimicrobial and adjuvant activity against methicillin-resistant Staphylococcus aureus (MRSA).[5][6] This suggests that the isopropyl group is compatible with, and potentially enhances, antimicrobial efficacy.

A hypothetical structure-activity relationship for substituted nitrophenols suggests that:

  • Position of the Nitro Group: As seen in cytotoxicity, the position of the nitro group is critical. While para-substituted nitro compounds often exhibit strong activity, the ortho-substitution in this compound could influence its mechanism and spectrum of activity.

  • Alkyl Substitution: The lipophilicity and steric bulk of the isopropyl group can affect the compound's ability to penetrate microbial cell membranes. Increased lipophilicity can enhance antimicrobial activity up to a certain point.

Experimental Protocols

To ensure the reproducibility and standardized comparison of biological activities, the following detailed experimental protocols are provided.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic effects of chemical compounds.

Materials:

  • Target cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the minimum inhibitory concentration of an antimicrobial agent against a specific microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well, resulting in a final standardized microbial concentration. Include a growth control (broth with inoculum and DMSO) and a sterility control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound_Synthesis Synthesis of This compound and Analogues Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Compound_Synthesis->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Compound_Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Antimicrobial_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Data_Comparison Comparative Data Analysis SAR_Analysis->Data_Comparison Hypothetical_Cytotoxicity_Pathway Nitrophenol Nitrophenol Cellular_Uptake Cellular Uptake Nitrophenol->Cellular_Uptake Bioreduction Intracellular Bioreduction Cellular_Uptake->Bioreduction ROS Reactive Oxygen Species (ROS) Generation Bioreduction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Analysis of Ortho- and Para-Nitrophenol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-nitrophenol and para-nitrophenol, two common isomers used in various chemical syntheses. Understanding their distinct reactivity profiles is crucial for optimizing reaction conditions and achieving desired product outcomes in fields ranging from pharmaceuticals to materials science. This comparison is supported by experimental data on their acidity and reactivity in key chemical transformations.

Core Reactivity Differences: A Summary

The primary distinction in the reactivity of ortho- and para-nitrophenol stems from the proximity of the nitro (-NO₂) and hydroxyl (-OH) groups on the benzene (B151609) ring. In the ortho isomer, these groups are adjacent, leading to intramolecular hydrogen bonding. This internal bonding is absent in the para isomer, where the groups are positioned opposite each other, allowing for intermolecular interactions. This structural difference significantly influences their acidity and behavior in chemical reactions.

Quantitative Comparison of Acidity

The acidity of a phenol (B47542) is a direct measure of the stability of its corresponding phenoxide ion. The electron-withdrawing nature of the nitro group increases the acidity of both nitrophenol isomers compared to phenol itself. However, the pKa values reveal a subtle but significant difference between the two.

CompoundpKa ValueRelative Acidity
o-Nitrophenol7.23Less Acidic
p-Nitrophenol7.14More Acidic

Data sourced from Chemistry Stack Exchange.[1]

p-Nitrophenol is slightly more acidic than o-nitrophenol, as indicated by its lower pKa value.[1] This is attributed to the intramolecular hydrogen bond in o-nitrophenol, which stabilizes the proton on the hydroxyl group, making it more difficult to remove.[2][3] In p-nitrophenol, the absence of this internal hydrogen bond allows for easier deprotonation.[2][3]

Reactivity in Chemical Transformations

Reduction Reactions

The reduction of the nitro group to an amino group is a fundamental transformation for these compounds. Experimental evidence indicates that p-nitrophenol is more reactive in reduction reactions than o-nitrophenol.[4]

The intramolecular hydrogen bonding in o-nitrophenol stabilizes the molecule, creating a higher energy barrier that must be overcome for the reduction to proceed.[4] Consequently, the rate of reduction for o-nitrophenol is lower than that for p-nitrophenol under similar reaction conditions.[4]

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro group activates the benzene ring towards attack by a nucleophile. For related compounds like fluoronitrobenzene, the ortho isomer is generally more reactive than the para isomer.[5][6] This enhanced reactivity is due to the strong inductive effect (-I effect) of the nitro group, which is more pronounced at the closer ortho position and effectively stabilizes the negatively charged transition state (Meisenheimer complex) formed during the reaction.[5][6]

However, steric hindrance from the adjacent nitro group in the ortho isomer can sometimes play a role, potentially slowing down the reaction compared to the more sterically accessible para position, as suggested in the context of nitrophenyl sulfites.[7]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method is based on measuring the absorbance of the nitrophenolate ion, which is colored, at different pH values.

Materials:

  • ortho-Nitrophenol or para-Nitrophenol

  • Buffer solutions of varying pH (e.g., phosphate (B84403) buffers)

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., deionized water or an alcohol-water mixture).

  • Create a series of solutions with a constant concentration of the nitrophenol and varying pH by adding the stock solution to different buffer solutions.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the nitrophenolate ion (around 400-420 nm).[8][9]

  • Measure the pH of each solution using a calibrated pH meter.

  • Plot the absorbance values against the corresponding pH values.

  • The pKa is the pH at which the absorbance is half of the maximum absorbance, representing the point where the concentrations of the protonated and deprotonated forms are equal.

Comparative Reduction of Nitrophenols

This protocol outlines a general method to compare the reduction rates of o- and p-nitrophenol using a reducing agent and a catalyst, monitored by UV-Vis spectrophotometry.

Materials:

  • ortho-Nitrophenol and para-Nitrophenol

  • Sodium borohydride (B1222165) (NaBH₄) solution

  • A suitable catalyst (e.g., gold or silver nanoparticles)

  • UV-Vis Spectrophotometer with a time-scan function

  • Cuvettes

  • Magnetic stirrer and stir bar

Procedure:

  • In a cuvette, place a solution of the nitrophenol isomer.

  • Add the catalyst to the solution and place the cuvette in the spectrophotometer.

  • Initiate the reaction by adding a fresh solution of sodium borohydride.

  • Immediately start monitoring the decrease in absorbance at the λmax of the nitrophenolate ion (around 400 nm) over time.[10]

  • The rate of reaction can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of this plot will give the apparent rate constant (k_app).

  • Repeat the experiment under identical conditions for the other isomer to compare their reaction rates.

Factors Influencing Reactivity

The following diagram illustrates the key factors that differentiate the reactivity of ortho- and para-nitrophenol.

G cluster_ortho ortho-Nitrophenol cluster_para para-Nitrophenol o_structure Adjacent -OH and -NO2 o_hbond Intramolecular H-Bonding o_structure->o_hbond o_reactivity Lower Acidity (Higher pKa) Slower Reduction Rate Higher Nucleophilic Substitution Rate (generally) o_hbond->o_reactivity p_structure Opposite -OH and -NO2 p_hbond Intermolecular H-Bonding p_structure->p_hbond p_reactivity Higher Acidity (Lower pKa) Faster Reduction Rate Lower Nucleophilic Substitution Rate (generally) p_hbond->p_reactivity reactivity_comparison Comparison of Reactivity

Key factors affecting the reactivity of nitrophenol isomers.

References

A Comparative Guide to Analytical Methods for Nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of nitrophenols, aimed at researchers, scientists, and drug development professionals. The objective is to present a clear overview of the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectrophotometry, and Electrochemical Methods, supported by experimental data.

Introduction to Nitrophenol Analysis

Nitrophenols are a class of organic compounds that are significant in environmental and toxicological studies due to their prevalence as industrial byproducts and degradation products of pesticides.[1][2] Accurate and reliable quantification of nitrophenols is crucial for monitoring their levels in various matrices. This guide compares several key analytical techniques used for this purpose.

Methodology Comparison

The choice of an analytical method for nitrophenol quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[1][3] This section provides a comparative summary of the performance of different analytical techniques.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for various analytical methods based on published studies.

Table 1: High-Performance Liquid Chromatography (HPLC)

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)Reference(s)
Phenol, 4-nitrophenol (B140041), 2-nitrophenol, 4,6-dinitro-o-cresol, 2,4-dinitrophenol5–200 ng/mL--< 15%90–112%[4]
4-nitrophenol (PNP), 4-nitrophenyl β-glucuronide (PNP-G), 4-nitrophenyl sulfate (B86663) (PNP-S)2.5–100 µM----[5]
p-nitrophenol (PNP) and 4-nitrocatechol (B145892) (4NC)0.1 to 40 µM-0.1 µM< 12%>90%[6]
5-Chloro-2-methyl-4-nitrophenol (extrapolated)0.05 - 50 µg/mL0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 2%98 - 102%[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Analyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy (% Recovery)Reference(s)
3-Methyl-4-nitrophenol-----[7]
5-Chloro-2-methyl-4-nitrophenol (extrapolated)0.5 - 100 µg/mL<0.1 µg/mL (ECD/MS)<0.3 µg/mL (ECD/MS)< 5%95 - 105%[3]
2,4-dinitrophenolR² > 0.998--< 10.7% (intra-assay), < 10.6% (inter-assay)92.1%[8]

Table 3: Spectrophotometry

Analyte(s)Linearity RangeRMSEPReference(s)
m-nitrophenol1.0-25.0 µg/mL0.4907[2][9]
o-nitrophenol1.0-25.0 µg/mL0.4779[2][9]
p-nitrophenol1.0-15.0 µg/mL0.2068[2][9]
m-nitrophenol1-20 µg/mL0.3682 (with OSC)[10]
o-nitrophenol1-20 µg/mL0.5965 (with OSC)[10]
p-nitrophenol1-10 µg/mL0.3408 (with OSC)[10]
p-nitrophenol0.00-20.0 mg/L-[11]

RMSEP: Root Mean Square Error of Prediction, OSC: Orthogonal Signal Correction

Table 4: Electrochemical Methods

AnalyteMethodLinearity Range(s)Limit of Detection (LOD)Reference(s)
4-nitrophenolDPV0.5-100 µmol/L0.03 µmol/L[12]
4-nitrophenolSWV0.5-100 µmol/L0.08 µmol/L[12]
4-nitrophenolLSV0.1-1 µM and 100-1000 µM-[13]
4-nitrophenolDPV0.05–2.0 µM and 4.0–100 µM0.01 µM[14]
4-nitrophenolSWV0.05–2.0 µM0.02 µM[14]
4-nitrophenolVoltammetryUp to 120 µmol L⁻¹16.5 µmol L⁻¹[15]
4-nitrophenol-0.076 μM to 0.034 pM-[16]

DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, LSV: Linear Sweep Voltammetry

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of nitrophenols using the discussed techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a representative example for the analysis of various nitrophenols in water samples.[4]

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD). A monolithic C18 reversed-phase column is used for separation.[4]

  • Reagents and Standards :

    • Acetonitrile and Methanol (HPLC grade).

    • Acetate (B1210297) buffer (50 mM, pH 5.0).

    • Reference standards of the target nitrophenols and an internal standard (e.g., 2-chlorophenol).[4]

  • Sample Preparation (Solid-Phase Extraction) :

    • Condition a polymeric SPE cartridge.

    • Pass the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent.

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.[4]

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic elution with 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[4]

    • Flow Rate : 3 mL/min.[4]

    • Column Temperature : 45 °C.[4]

    • Detection : UV detection at the maximum absorbance wavelength for each compound.[4]

    • Injection Volume : 20 µL.[6]

  • Quantification : The concentration of each nitrophenol is determined by comparing its peak area to that of the internal standard using a calibration curve.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general procedure for the analysis of 3-Methyl-4-nitrophenol, which often requires a derivatization step.[7]

  • Instrumentation : Gas chromatograph coupled with a Mass Spectrometer (MS) and a suitable capillary column.[7][18]

  • Reagents and Standards :

    • Reference standard of the target nitrophenol.

    • Derivatizing agent such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[7]

    • Solvents for extraction (e.g., methylene (B1212753) chloride).[3]

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization) :

    • Acidify the aqueous sample.

    • Extract the analyte into an organic solvent.

    • Evaporate the solvent.

    • Add the derivatizing agent and heat to convert the nitrophenol to a more volatile derivative.[7]

  • Chromatographic Conditions :

    • Injector Temperature : 250 °C.[3]

    • Oven Temperature Program : Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[3]

    • Carrier Gas : Helium or Hydrogen.[8]

    • Injection Mode : Splitless.[3]

  • Mass Spectrometry Conditions :

    • Operate in Selected Ion Monitoring (SIM) mode for enhanced selectivity and sensitivity.[7]

  • Quantification : The concentration is determined from a calibration curve generated by analyzing standards of known concentrations.

Spectrophotometry Protocol

This is a representative protocol for the simultaneous determination of nitrophenol isomers.[2][9]

  • Instrumentation : A UV-Vis spectrophotometer.

  • Reagents and Standards :

    • Reference standards of m-nitrophenol, o-nitrophenol, and p-nitrophenol.

    • Deionized water.

    • Solution to adjust pH (e.g., NaOH to reach pH 9.0).[2][9]

  • Sample Preparation :

    • Prepare a series of mixed standard solutions containing the nitrophenol isomers at varying concentrations.

    • Adjust the pH of the solutions to 9.0.

    • For water samples, filter and adjust the pH.[2][9]

  • Measurement :

    • Record the absorption spectra of the solutions over a specific wavelength range (e.g., 200-500 nm).[2][9]

    • Due to spectral overlap, a chemometric method like the first derivative of the density ratio spectra is applied to the data for simultaneous quantification.[2][9]

  • Quantification : The concentrations of the isomers are determined from calibration graphs constructed using the derivative spectral data.[2][9]

Electrochemical Methods Protocol

This protocol describes the use of a modified glassy carbon electrode for the detection of 4-nitrophenol.[12]

  • Instrumentation : An electrochemical workstation with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrode Preparation :

    • A glassy carbon electrode (GCE) is modified with a composite material (e.g., TiO2NPs/RGO/AuNPs) to enhance its electrochemical performance.[12]

  • Measurement :

    • The modified electrode is immersed in a phosphate (B84403) buffer solution (PBS) containing the sample.[12]

    • Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are used to measure the electrochemical response.[12][14]

    • The peak current generated is proportional to the concentration of 4-nitrophenol.[12]

  • Quantification : A calibration curve is constructed by plotting the peak current versus the concentration of 4-nitrophenol standards. The concentration in unknown samples is then determined from this curve.[12]

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of different analytical methods to ensure the reliability and comparability of results.

Analytical_Method_Cross_Validation_Workflow start Define Analytical Requirements (Analyte, Matrix, Sensitivity) method_selection Select Candidate Analytical Methods (e.g., HPLC, GC-MS, Spectrophotometry) start->method_selection method_dev Individual Method Development & Optimization method_selection->method_dev method_val Individual Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) method_dev->method_val sample_prep Prepare Identical Sets of Validation Samples (Spiked Matrix, Real Samples) method_val->sample_prep analysis Analyze Samples by Each Validated Method sample_prep->analysis data_comp Compare Quantitative Results (Statistical Analysis, e.g., t-test, ANOVA) analysis->data_comp conclusion Evaluate Method Comparability & Select Optimal Method data_comp->conclusion end Final Method Implementation & SOP conclusion->end

References

A Spectroscopic Showdown: Differentiating Isopropyl-Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of isopropyl-nitrophenol isomers, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.

The subtle shift of a nitro group or an isopropyl substituent around a phenol (B47542) ring creates a family of isomers with distinct chemical and physical properties. For scientists working in drug discovery and development, the ability to unequivocally identify these isomers is paramount. This guide provides a comprehensive spectroscopic comparison of various isopropyl-nitrophenol isomers, leveraging UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to highlight their unique spectral fingerprints.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for several isopropyl-nitrophenol isomers. Due to the limited availability of comprehensive experimental data for all isomers, this table includes a combination of experimental findings and predicted values based on established spectroscopic principles.

IsomerUV-Vis (λmax, nm)Key IR Absorptions (cm⁻¹)¹H NMR Key Chemical Shifts (δ, ppm)
2-isopropyl-4-nitrophenol Acidic/Neutral: ~275, ~350Alkaline: ~415~3400-3200 (O-H), ~2970 (C-H, isopropyl), ~1520 & ~1340 (NO₂)Data not readily available
4-isopropyl-2-nitrophenol (B172638) Data not readily availableData not readily availableData not readily available
2-isopropyl-5-nitrophenol Data not readily availableData not readily availableAromatic H: 7.95 (d), 7.62 (d), 7.11 (d)Isopropyl CH: 2.95 (m)Isopropyl CH₃: 1.24 (d)[1]
2-isopropyl-6-nitrophenol (B1619129) Data not readily availableData not readily availableData not readily available
3-isopropyl-5-nitrophenol Data not readily availableData not readily availableData not readily available

The Dance of Electrons: UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the nitro and isopropyl groups significantly influences the absorption maxima (λmax) of the phenol ring.

In acidic or neutral solutions, nitrophenols typically exhibit two absorption bands. The presence of an isopropyl group, an electron-donating group, can cause a slight bathochromic (red) shift in these absorptions.

A key diagnostic feature of nitrophenols is their behavior in alkaline solutions. Deprotonation of the phenolic hydroxyl group leads to the formation of a phenolate (B1203915) ion, resulting in a significant bathochromic shift and a color change, often to yellow. This is due to the extended conjugation of the phenolate anion with the nitro group. The extent of this shift can vary between isomers, providing a useful means of differentiation.

Vibrational Fingerprints: Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, offering a unique "fingerprint" for each isomer. Key vibrational modes to consider for isopropyl-nitrophenol isomers include:

  • O-H Stretching: The position and shape of the hydroxyl (O-H) stretching band are highly sensitive to hydrogen bonding. In isomers where the nitro group is ortho to the hydroxyl group (e.g., 2-isopropyl-6-nitrophenol and 4-isopropyl-2-nitrophenol), intramolecular hydrogen bonding can lead to a broader and shifted O-H band compared to isomers where this interaction is absent.

  • C-H Stretching: The isopropyl group will show characteristic aliphatic C-H stretching vibrations around 2970 cm⁻¹.

  • NO₂ Stretching: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch typically around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the benzene (B151609) ring.

  • Aromatic C=C Stretching: The benzene ring will display characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

The Isomer's Identity: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals provide a detailed map of the molecule.

For isopropyl-nitrophenol isomers, the following regions are of particular interest:

  • Aromatic Region (δ 6.5-8.5 ppm): The substitution pattern on the benzene ring dictates the number of signals, their chemical shifts, and their coupling patterns. For example, a para-substituted isomer like 4-isopropyl-2-nitrophenol would be expected to show a simpler, more symmetrical pattern (two doublets) compared to a less symmetrical isomer. The electron-withdrawing nitro group will deshield adjacent protons, shifting their signals downfield.

  • Isopropyl Group (δ ~1.2-1.3 ppm for CH₃ and ~3.0-3.5 ppm for CH): The isopropyl group will typically appear as a doublet for the six equivalent methyl protons and a septet for the methine proton. The chemical shift of the methine proton can be influenced by its proximity to the electron-withdrawing nitro group.

  • Phenolic Proton (variable chemical shift): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. In some cases, it may appear as a broad singlet.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isopropyl-nitrophenol isomers.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a suitable solvent (e.g., ethanol (B145695) or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic/Neutral Spectrum: Dilute the stock solution with the solvent to a final concentration of approximately 10-20 µg/mL. Record the UV-Vis spectrum from 200 to 500 nm using the solvent as a blank.

  • Alkaline Spectrum: To a separate aliquot of the diluted sample, add a small amount of a dilute base (e.g., 0.1 M NaOH) to raise the pH above 10. Record the UV-Vis spectrum from 200 to 500 nm.

Infrared Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 300 MHz or higher.

Visualizing the Workflow and Logic

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_synthesis Isomer Synthesis/Procurement cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison s1 Synthesize or Procure Isopropyl-Nitrophenol Isomers a1 UV-Vis Spectroscopy (Acidic & Alkaline) s1->a1 Sample a2 IR Spectroscopy s1->a2 Sample a3 1H NMR Spectroscopy s1->a3 Sample d1 Extract Spectroscopic Data (λmax, ν, δ) a1->d1 Raw Spectra a2->d1 Raw Spectra a3->d1 Raw Spectra d2 Tabulate Data for Comparison d1->d2 d3 Analyze Spectral Differences d2->d3

Experimental workflow for spectroscopic comparison.

logical_relationship Logical Relationship for Isomer Differentiation cluster_uvvis UV-Vis Analysis cluster_ir IR Analysis cluster_nmr NMR Analysis compound Unknown Isopropyl-Nitrophenol Isomer uv_acid λmax (Acidic) compound->uv_acid Spectroscopic Measurements uv_base λmax (Alkaline) compound->uv_base Spectroscopic Measurements ir_oh O-H Stretch (Intramolecular H-bonding) compound->ir_oh Spectroscopic Measurements ir_no2 NO2 Stretch Positions compound->ir_no2 Spectroscopic Measurements nmr_arom Aromatic Splitting Pattern & Chemical Shifts compound->nmr_arom Spectroscopic Measurements nmr_iso Isopropyl Group Chemical Shifts compound->nmr_iso Spectroscopic Measurements uv_shift Bathochromic Shift uv_acid->uv_shift uv_base->uv_shift identification Isomer Identification uv_shift->identification Comparative Analysis ir_oh->identification Comparative Analysis ir_no2->identification Comparative Analysis nmr_arom->identification Comparative Analysis nmr_iso->identification Comparative Analysis

References

A Comparative Guide to the Structure-Activity Relationship of Phenolic Derivatives: Insights from 5-Isopropyl-2-nitrophenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on a substituted phenolic scaffold, with a focus on antimicrobial and cytotoxic activities. While direct and extensive SAR studies on a broad series of 5-isopropyl-2-nitrophenol derivatives are limited in publicly available literature, valuable insights can be drawn from structurally related compounds, particularly derivatives of thymol (B1683141) (2-isopropyl-5-methylphenol). Thymol shares the core phenolic ring with an isopropyl group, offering a pertinent model for understanding how modifications to this scaffold influence biological activity.

This guide will synthesize findings from various studies on nitrophenol and thymol analogs to present a cohesive overview of their SAR, supported by quantitative data and detailed experimental protocols.

Comparative Biological Activity of Phenolic Derivatives

The biological activity of phenolic compounds, including nitrophenol and thymol derivatives, is significantly influenced by the nature and position of substituents on the aromatic ring. The nitro group, being a strong electron-withdrawing group, is a key pharmacophore in many bioactive molecules, often enhancing antimicrobial or cytotoxic effects. The hydroxyl group and alkyl substituents also play crucial roles in receptor binding, membrane permeability, and overall potency.

The following table summarizes the biological activity of a series of thymol-based ether derivatives against various strains of Helicobacter pylori and their cytotoxic effects on human gastric adenocarcinoma (AGS) cells. This data provides a clear comparison of how different substitutions on the phenolic scaffold impact biological outcomes.[1]

Compound IDR-Group (Substitution on Phenolic Oxygen)H. pylori Strain 1 (MIC, µg/mL)H. pylori Strain 2 (MIC, µg/mL)H. pylori Strain 3 (MIC, µg/mL)AGS Cells (IC50, µM)
Thymol -H64-12864-12864-128>100
Derivative 1 -CH₃64128128ND
Derivative 2 -CH₂CH₃326464ND
Derivative 3 -CH₂Ph16323255.4
Derivative 4 -CH₂(4-CN-Ph)48828.7
Derivative 5 -CH₂(4-Ph-Ph)48832.1
Derivative 6 -CH₂(4-F-Ph)8161645.2
Derivative 7 -CH₂(2,4-diCl-Ph)16323260.1

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits visible growth of a microorganism. IC50 (Inhibitory Concentration 50%) is the concentration required for 50% inhibition of cell viability. ND = Not Determined. Data is adapted from a study on thymol-based synthetic derivatives.[1]

Structure-Activity Relationship Insights

From the data presented, several key SAR insights can be derived for this class of phenolic compounds:

  • Ether Linkage: Modification of the phenolic hydroxyl group into an ether linkage generally enhances antimicrobial activity against H. pylori compared to the parent thymol.

  • Alkyl vs. Benzyl (B1604629) Substituents: Benzyl substituents on the ether oxygen lead to a more significant increase in potency compared to simple alkyl chains.

  • Substitution on the Benzyl Ring: The presence of electron-withdrawing groups (e.g., -CN) or bulky aromatic groups (e.g., -Ph) at the para position of the benzyl ring results in the most potent anti-H. pylori activity.

  • Cytotoxicity: The derivatives with the highest antimicrobial activity also tend to exhibit greater cytotoxicity against AGS cancer cells, suggesting a potential for developing dual-action agents.

While this data is for thymol derivatives, it provides a strong predictive framework for the SAR of this compound derivatives. It is plausible that similar substitutions on the phenolic oxygen of this compound would yield compounds with modulated biological activities. The presence of the nitro group at the ortho position in the latter would likely introduce additional electronic and steric factors influencing these activities.

Experimental Protocols

To ensure the reproducibility and comparative analysis of the biological activities of such derivatives, the following detailed experimental methodologies are provided.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Bacterial strains, such as H. pylori, are cultured on an appropriate agar (B569324) medium. A few colonies are then transferred to a sterile broth, and the culture is incubated until it reaches a specific turbidity, often corresponding to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., for H. pylori, microaerophilic conditions at 37°C for 72 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and is a common method for measuring the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cell lines (e.g., AGS) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing Experimental and Logical Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Scaffold Derivatization Derivatization (e.g., Etherification) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity SAR SAR Analysis Antimicrobial->SAR Cytotoxicity->SAR Conclusion Conclusion SAR->Conclusion Identify Lead Compounds

Caption: Workflow for Synthesis and Biological Evaluation of Derivatives.

sar_logic Scaffold Phenolic Scaffold (this compound) Modification Structural Modification (e.g., R-group at -OH) Scaffold->Modification Activity Biological Activity (Antimicrobial, Cytotoxic) Modification->Activity SAR Structure-Activity Relationship Activity->SAR SAR->Scaffold Rational Design of New Derivatives

Caption: Logical Relationship in SAR Studies.

References

A Comparative Guide to the Cytotoxicity of Nitrophenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxicity of the three primary isomers of nitrophenol: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes the underlying toxicological pathways to support research and development in toxicology and drug development.

Executive Summary

Nitrophenol isomers are widely used in various industrial processes and can be found as environmental contaminants. Understanding their comparative cytotoxicity is crucial for risk assessment and for the development of potential therapeutic agents. Experimental evidence consistently demonstrates a clear hierarchy in the cytotoxic potential of these isomers, with p-nitrophenol exhibiting the highest toxicity, followed by m-nitrophenol, and o-nitrophenol being the least cytotoxic . This trend holds across different cell lines and toxicity endpoints. The primary mechanism of nitrophenol-induced cytotoxicity involves the induction of oxidative stress, leading to cellular damage and programmed cell death (apoptosis).

Data Presentation: A Quantitative Comparison of Nitrophenol Isomer Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxicity of nitrophenol isomers from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Nitrophenol Isomers (IC50 Values)

IsomerCell LineAssayExposure TimeIC50 (µg/mL)Reference
o-Nitrophenol BEAS-2B (Human Lung)MTT24 hours>200[1]
A549 (Human Lung Cancer)MTT24 hours~150[1]
m-Nitrophenol BEAS-2B (Human Lung)MTT24 hours~100[1]
A549 (Human Lung Cancer)MTT24 hours~125[1]
p-Nitrophenol BEAS-2B (Human Lung)MTT24 hours~50[1]
A549 (Human Lung Cancer)MTT24 hours~75[1]

Table 2: In Vivo Acute Toxicity of Nitrophenol Isomers (LD50 Values)

IsomerSpeciesRoute of AdministrationLD50 (mg/kg)Reference
o-Nitrophenol RatOral2830[2]
MouseOral1300[2]
m-Nitrophenol RatOral930[2]
MouseOral1410[2]
p-Nitrophenol RatOral220-620[3]
MouseOral380-470[3]

Table 3: Aquatic Toxicity of p-Nitrophenol (LC50/EC50 Values)

SpeciesEndpointExposure TimeValue (mg/L)Reference
Fish (various freshwater)LC5048-96 hours1.1 - 62[4]
Aquatic InvertebratesEC5048 hours22[5]
Aquatic PlantsEC5072 hours>32[5]

Mechanism of Toxicity: Oxidative Stress and Apoptosis

The cytotoxicity of nitrophenol isomers is primarily attributed to their ability to induce oxidative stress within cells. This leads to a cascade of events culminating in apoptosis.[1] 4-Nitrophenol, in particular, has been shown to activate the Nrf2 antioxidant pathway as a cellular defense mechanism against oxidative damage.[1][6] However, when the oxidative stress becomes overwhelming, it triggers the apoptotic signaling cascade.

Nitrophenol_Toxicity_Pathway Nitrophenol Nitrophenol Isomers (p > m > o) Cell Cellular Environment Nitrophenol->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Activates Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Causes Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant Promotes Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Nitrophenol-induced oxidative stress and apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for assessing the cytotoxicity of nitrophenol isomers.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity testing.

Cytotoxicity_Workflow Start Start CellCulture 1. Cell Culture (e.g., A549, BEAS-2B) Start->CellCulture CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding Treatment 3. Treatment with Nitrophenol Isomers (Dose-response) CellSeeding->Treatment Incubation 4. Incubation (e.g., 24, 48 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH AnnexinV Annexin V/PI Assay (Apoptosis) Assay->AnnexinV Data 6. Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT->Data LDH->Data AnnexinV->Data Analysis 7. Data Analysis (IC50 Calculation) Data->Analysis End End Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is adapted for determining the IC50 values of nitrophenol isomers.

  • Cell Seeding: Seed human lung cells (e.g., A549 or BEAS-2B) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of o-, m-, and p-nitrophenol in a suitable solvent (e.g., DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared nitrophenol dilutions to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each isomer.

Detailed Protocol: LDH Cytotoxicity Assay for Membrane Integrity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).

Detailed Protocol: Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of nitrophenol isomers as described previously.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each nitrophenol isomer.

Conclusion

The data presented in this guide unequivocally demonstrates that p-nitrophenol is the most cytotoxic of the three isomers, followed by m-nitrophenol and o-nitrophenol. This difference in toxicity is likely due to the position of the nitro group on the phenol (B47542) ring, which influences the molecule's electronic properties and its ability to induce oxidative stress. The provided experimental protocols offer a robust framework for researchers to further investigate the cytotoxic effects of these and other related compounds. A thorough understanding of the structure-activity relationship and the underlying mechanisms of toxicity is essential for both environmental risk assessment and the development of novel therapeutic strategies.

References

"performance of different chromatography columns for nitrophenol separation"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of nitrophenol isomers is a critical analytical challenge. This guide provides a detailed comparison of the performance of various high-performance liquid chromatography (HPLC) columns, supported by experimental data, to aid in the selection of the most suitable column for your specific needs.

The separation of nitrophenol isomers—primarily 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol—is essential in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control. Due to their similar structures and polarities, achieving baseline separation of these isomers can be complex. The choice of chromatography column is paramount in developing a robust and efficient separation method. This guide evaluates the performance of commonly used reversed-phase columns (C18 and C8), advanced monolithic columns, and hydrophilic interaction liquid chromatography (HILIC) columns.

Performance Comparison of Chromatography Columns

The selection of an appropriate HPLC column is a balance between achieving desired resolution, minimizing analysis time, and ensuring method robustness. The following table summarizes the performance of different column types for the separation of nitrophenol isomers based on available experimental data.

Column TypeStationary PhaseParticle Size (µm)Dimensions (L x ID, mm)Mobile PhaseFlow Rate (mL/min)Analysis Time (min)Resolution (Rs)Peak Asymmetry (As)
Reversed-Phase
Standard C18Octadecylsilane5125 x 4Acetate (B1210297) buffer (pH 4.7)/Methanol (58:42, v/v)----
Standard C8Octylsilane----Shorter than C18Lower than C18Generally good
Monolithic RP-18eOctadecylsilaneMonolithic150 x 4.650 mM Acetate buffer (pH 5.0)/Acetonitrile (80:20, v/v)3< 3.5> 2.0-
HILIC
AmideCarbamoyl (B1232498) Groups5150 x 2.1Acetonitrile/10 mM Ammonium Formate (90:10, v/v)0.2---

In-Depth Column Analysis

Reversed-Phase Chromatography: The Workhorse for Nitrophenol Separation

Reversed-phase chromatography is the most common approach for separating nitrophenol isomers. The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.

  • C18 (Octadecylsilane) Columns: These columns are packed with silica (B1680970) particles bonded with 18-carbon alkyl chains, making them highly hydrophobic.[1] C18 columns generally provide strong retention for non-polar compounds and are widely used for the separation of a broad range of analytes.[1] For nitrophenols, C18 columns can offer excellent resolution due to the subtle differences in the hydrophobicity of the isomers.

  • C8 (Octylsilane) Columns: With shorter 8-carbon alkyl chains, C8 columns are less hydrophobic than their C18 counterparts.[1] This results in shorter retention times, making them suitable for faster analyses.[1] While the resolution may be slightly lower than that of a C18 column for complex mixtures, C8 columns can be a good choice when analysis speed is a priority and the separation of the critical pair is sufficient.

Monolithic Columns: High Speed and Efficiency

Monolithic columns, such as the Chromolith RP-18e, represent a significant advancement in column technology. Instead of being packed with individual particles, they consist of a single, continuous rod of porous silica. This structure allows for high flow rates with significantly lower backpressure compared to traditional particulate columns. For the separation of nitrophenols, a Chromolith RP-18e column has demonstrated the ability to achieve baseline separation (Rs > 2.0) in under 3.5 minutes.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

HILIC is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained on reversed-phase columns.[3] In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase rich in a water-miscible organic solvent, typically acetonitrile.[3] While specific quantitative data for nitrophenol separation on HILIC columns is limited in the available literature, the principle of HILIC suggests it could be a viable alternative, potentially offering a different selectivity compared to reversed-phase methods. Amide-based HILIC columns, for instance, utilize carbamoyl groups to provide strong retention for polar compounds.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are the methodologies cited in this guide.

Method 1: Separation of Phenol and Nitrophenols on a Monolithic RP-18e Column [2]

  • Column: Chromolith RP-18e (150 mm × 4.6 mm I.D.)

  • Mobile Phase: 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v)

  • Flow Rate: 3 mL/min

  • Detection: UV detection at the maximum absorbance wavelength for each compound.

  • Temperature: 45 °C

Method 2: General Separation of Polar Compounds on an Amide HILIC Column [4]

  • Column: InertSustain Amide (5 μm, 150 × 2.1 mm I.D.)

  • Mobile Phase: A) Acetonitrile B) 10 mM Ammonium Formate. Isocratic elution with A/B = 90/10 (v/v).

  • Flow Rate: 0.2 mL/min

  • Temperature: 40 °C

  • Detection: UV at 215 nm

Visualizing the Chromatographic Workflow

To better understand the process of nitrophenol separation by HPLC, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_preparation Sample & Mobile Phase Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Acquisition & Analysis Sample Nitrophenol Isomer Standard Mixture Injector Autosampler/ Manual Injector Sample->Injector Injection Mobile_Phase Mobile Phase (e.g., ACN/Buffer) Pump HPLC Pump Mobile_Phase->Pump Delivery Column Chromatography Column (e.g., C18, HILIC) Injector->Column Separation Pump->Injector Detector UV/Vis Detector Column->Detector Detection Chromatogram Chromatogram Generation Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis column_selection_logic start Define Separation Goal high_resolution High Resolution Required? start->high_resolution fast_analysis Fast Analysis Critical? high_resolution->fast_analysis No c18_column Select C18 Column high_resolution->c18_column Yes monolithic_column Select Monolithic RP-18e fast_analysis->monolithic_column Yes c8_column Select C8 Column fast_analysis->c8_column No polar_alternative Alternative Selectivity Needed? polar_alternative->start No (Re-evaluate) hilic_column Consider HILIC Column polar_alternative->hilic_column Yes c18_column->polar_alternative monolithic_column->polar_alternative c8_column->polar_alternative

References

A Comparative Guide to the Properties of 5-isopropyl-2-nitrophenol: Theoretical Predictions vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical and spectroscopic properties is paramount. This guide provides a comparative analysis of the theoretical and known experimental properties of 5-isopropyl-2-nitrophenol, juxtaposed with its close structural analogs, thymol (B1683141) and 2-isopropyl-5-methyl-4-nitrophenol. While extensive experimental data for this compound remains limited, this comparison leverages available information and theoretical predictions to offer valuable insights for its potential applications and future research.

Physicochemical Properties: A Tale of Limited Data and Structural Analogs

A significant gap exists in the experimentally determined physicochemical properties of this compound. In contrast, its parent compound, thymol (2-isopropyl-5-methylphenol), has been well-characterized, providing a baseline for comparison. The nitrated analog, 2-isopropyl-5-methyl-4-nitrophenol, also suffers from a lack of extensive experimental data, with most of its reported properties being computational.

PropertyThis compound (Theoretical/Limited Experimental)Thymol (Experimental)2-isopropyl-5-methyl-4-nitrophenol (Computational)
Molecular Formula C₉H₁₁NO₃C₁₀H₁₄OC₁₀H₁₃NO₃
Molecular Weight 181.19 g/mol 150.22 g/mol 195.22 g/mol
Melting Point Not available49-51 °C[1]Not available
Boiling Point Not available232.9 °C[1]Not available
pKa Not available10.59 ± 0.10[2]Expected to be lower than thymol[3]
Solubility in Water Not available0.9 g/L at 20 °C[2]Expected to have low water solubility[1]
Solubility in Organic Solvents Soluble (based on synthesis workup)[4]Highly soluble in alcohols and other organic solvents[5][6]Expected to be soluble in organic solvents[1]

Spectroscopic Characteristics: Unveiling Molecular Fingerprints

Spectroscopic data provides a unique fingerprint for a molecule, offering insights into its structure and bonding. While a full experimental spectroscopic profile for this compound is not publicly available, some ¹H NMR data has been reported in a synthesis protocol.

SpectrumThis compoundThymol2-isopropyl-5-methyl-4-nitrophenol
¹H NMR (CD₃COCD₃): δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H)[4]Characteristic signals for aromatic protons, an isopropyl group, a methyl group, and a hydroxyl proton.[1]Expected signals for aromatic protons, an isopropyl group, a methyl group, and a hydroxyl proton.[1]
¹³C NMR Not availableData availableNot available
IR Spectroscopy Not availableCharacteristic absorptions at 3176 cm⁻¹ (-OH stretching), 2957 and 2926 cm⁻¹ (-CH stretching), and 1620 cm⁻¹ (aromatic C=C stretching).[7]Expected to show characteristic peaks for -OH, -NO₂, aromatic, and alkyl groups.
UV-Vis Spectroscopy Not availableMaximum UV absorption at 274 nm.[5]Not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize phenolic compounds like this compound and its analogs.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[8]

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.[8]

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of a phenolic compound can be determined spectrophotometrically by measuring the absorbance at different pH values.[9]

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12) are prepared.

  • Preparation of Stock Solution: A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Sample Preparation: A constant small aliquot of the stock solution is added to a series of volumetric flasks and diluted to the mark with the respective buffer solutions.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorbance at a wavelength where the acidic (phenol) and basic (phenolate) forms have significantly different molar absorptivities is plotted against the pH. The pKa is the pH at which the concentration of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoid curve.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing and Interpretation: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts (δ) in parts per million (ppm), integration values, and coupling constants (J) are determined to elucidate the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: The characteristic absorption bands corresponding to different functional groups (e.g., O-H, C-H, NO₂, C=C aromatic) are identified to confirm the structure of the compound.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Data Acquisition: The UV-Vis spectrum is recorded using a spectrophotometer, typically from 200 to 400 nm. A solvent blank is used as a reference.

  • Data Interpretation: The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

Visualizing Experimental Workflows and Molecular Relationships

Diagrams created using Graphviz provide a clear visual representation of experimental processes and the logical connections between a compound's structure and its properties.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Nitration) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product mp Melting Point Determination product->mp pka pKa Determination (UV-Vis) product->pka nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis

General workflow for the synthesis and characterization of this compound.

structure_property_relationship cluster_structure Structural Features cluster_properties Expected Properties compound This compound (C₉H₁₁NO₃) phenol Phenolic -OH group compound->phenol nitro Nitro (-NO₂) group compound->nitro isopropyl Isopropyl group compound->isopropyl aromatic Aromatic Ring compound->aromatic acidity Acidity (pKa) phenol->acidity h_bonding Hydrogen Bonding phenol->h_bonding ir_bands Characteristic IR Bands phenol->ir_bands nitro->acidity uv_absorption UV Absorption nitro->uv_absorption nitro->ir_bands nmr_signals ¹H & ¹³C NMR Signals isopropyl->nmr_signals aromatic->uv_absorption aromatic->ir_bands aromatic->nmr_signals

Relationship between the structure of this compound and its expected properties.

References

Safety Operating Guide

Safe Disposal of 5-isopropyl-2-nitrophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 5-isopropyl-2-nitrophenol are critical for ensuring laboratory safety and environmental protection. As a nitrophenol compound, it is classified as hazardous, posing significant health and environmental risks.[1] Nitrophenols are known to be harmful if swallowed, inhaled, or in contact with skin, and can be toxic to aquatic life with long-lasting effects.[1][2] Therefore, waste containing this compound must be handled as hazardous waste and disposed of through an authorized hazardous waste management provider.[1][3]

Immediate Safety and Handling

Before initiating any disposal procedures, all personnel must be thoroughly familiar with the hazards associated with this compound. Work should be conducted in a well-ventilated area, such as a chemical fume hood, with an eyewash station and safety shower readily accessible.[1][4]

Personal Protective Equipment (PPE):

Appropriate PPE is mandatory to prevent exposure when handling this compound waste.

PPE ItemSpecificationSource
Eye Protection Safety glasses with side-shields or chemical splash goggles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]
Protective Clothing A standard, fully-buttoned laboratory coat. An impervious apron is recommended if splashes are likely.[1][4]
Respiratory All handling should occur in a chemical fume hood or a well-ventilated area to avoid inhalation.[1][4][5]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to managing waste containing this compound within a laboratory setting.

Waste Segregation and Collection

Proper segregation is the first step in safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Solid Waste:

    • Carefully collect any solid waste, such as unused reagents or contaminated materials (e.g., weighing paper, gloves, bench protectors).[1]

    • Avoid the generation of dust. If necessary, lightly moisten the material with a compatible solvent (such as water) to minimize airborne particles.[1]

    • Place the collected solids into a dedicated, chemically compatible, and sealable waste container that is clearly labeled for hazardous organic waste.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and rinsates, in a dedicated, leak-proof container.[1] The original chemical container is often the best choice for waste accumulation.[6]

    • Ensure the container material is compatible with the waste. Plastic is often preferred.[7]

Waste Container Management

Proper management of waste containers is crucial to prevent leaks, spills, and exposure.

  • Labeling: As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's EHS department.[6][7] The label must clearly identify the contents, including "this compound."

  • Storage:

    • Keep waste containers securely sealed at all times, except when adding waste.[6][7][8]

    • Store containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

    • Ensure secondary containment is used to capture any potential leaks.[6][8]

    • Store away from incompatible materials such as strong oxidizers, caustics, and active metals.[8]

Arranging for Disposal
  • Once the container is full or waste is no longer being generated, submit a waste collection request to your institution's EHS or hazardous waste management office.[6]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[7]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate personnel. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[1][5]

  • Wear PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill and prevent it from entering drains.[5]

  • Clean-Up:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[5]

    • For liquid spills, use absorbent pads or materials to soak up the substance.

  • Decontaminate: After the bulk of the spill is removed, decontaminate the area. Subsequently, decontaminate and launder all protective clothing and equipment before storage and reuse.[5]

  • Dispose of Clean-Up Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container for disposal.

  • Report: If the spill is significant or enters a drain, immediately notify your institution's emergency services and EHS department.[5]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Container Management & Storage cluster_2 Final Disposal cluster_3 Emergency Protocol gen Generation of This compound Waste segregate Segregate Solid & Liquid Waste gen->segregate collect_solid Collect Solid Waste (Avoid Dust) segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid container Use Dedicated, Compatible Waste Containers collect_solid->container collect_liquid->container label_container Label Container with Hazardous Waste Tag container->label_container store Store Sealed Container in Designated SAA with Secondary Containment label_container->store request_pickup Request Pickup from EHS / Authorized Provider store->request_pickup disposal Disposal via Licensed Hazardous Waste Facility request_pickup->disposal spill Spill Occurs evacuate Evacuate & Ventilate spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup spill_dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_dispose

Caption: Workflow for this compound waste disposal.

References

Personal protective equipment for handling 5-isopropyl-2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-isopropyl-2-nitrophenol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of analogous nitrophenol and aromatic nitro compounds. A conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Assessment

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment (PPE) required when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Safety GogglesChemical splash goggles are required.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] For handling higher concentrations or for prolonged contact, butyl rubber gloves offer good resistance.[2] Always inspect gloves for integrity before use.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[3]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate particulate filter (P3) if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[4]
Foot Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[3]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Dispensing: Avoid the creation of dust or aerosols. Use appropriate tools for transferring the chemical.

  • During Use: Keep containers of this compound tightly closed when not in use.[3] Avoid all personal contact, including inhalation of any dust or vapors.[3]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling. Decontaminate all surfaces and equipment used.

First Aid Measures:

  • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower. For phenol-type compounds, polyethylene (B3416737) glycol (PEG-300 or PEG-400) can be used to gently wipe the affected area, followed by copious water rinsing.[2] Seek immediate medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Management:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Contain Spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[7]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area thoroughly.

  • Report: Report the spill to your institution's environmental health and safety (EHS) office.[7]

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[3]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's EHS office.[3]

  • Licensed Disposal: Engage a licensed hazardous waste disposal company for pickup and proper disposal.[7]

  • Documentation: Maintain detailed records of waste generation and disposal dates, including waste manifests.[7]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Workspace in Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_dispense Dispense Chemical Carefully prep_materials->handle_dispense Proceed to Handling handle_use Perform Experimental Procedure handle_dispense->handle_use handle_close Keep Container Closed When Not in Use handle_use->handle_close disp_collect Collect Contaminated Waste in Labeled Container handle_use->disp_collect Generate Waste cleanup_decon Decontaminate Equipment and Surfaces handle_close->cleanup_decon Proceed to Cleanup cleanup_wash Wash Hands and Exposed Skin Thoroughly cleanup_decon->cleanup_wash disp_store Store Waste in Designated Area cleanup_wash->disp_store Store Waste disp_collect->disp_store disp_pickup Arrange for Licensed Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.